Mito Red
Descripción
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Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[6-(diethylamino)-9-[2-(4-methyl-2-oxochromen-7-yl)oxycarbonylphenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N2O5.ClH/c1-6-39(7-2)25-14-17-31-33(21-25)44-34-22-26(40(8-3)9-4)15-18-32(34)37(31)29-12-10-11-13-30(29)38(42)43-27-16-19-28-24(5)20-36(41)45-35(28)23-27;/h10-23H,6-9H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVSDCPWJRHMSZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5=CC6=C(C=C5)C(=CC(=O)O6)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mito Red Fluorescent Dyes for Mitochondrial Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of "Mito Red" fluorescent dyes, a class of vital stains used for the analysis of mitochondrial function and cell health. Focusing on two prominent examples, Tetramethylrhodamine, Ethyl Ester (TMRE) and MitoTracker Red CMXRos, this document details their core mechanisms of action, provides extensive quantitative data, outlines detailed experimental protocols for their application, and visualizes their use in studying cellular signaling pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these powerful tools in their studies of mitochondrial biology, cell viability, and apoptosis.
Introduction to this compound Dyes
This compound dyes are cell-permeant, cationic, and red-fluorescent molecules that are selectively sequestered by active mitochondria.[1][2] This accumulation is driven by the large negative mitochondrial membrane potential (ΔΨm), making the fluorescence intensity of these dyes a reliable indicator of mitochondrial health.[2][3] In healthy, non-apoptotic cells, the energized mitochondria exhibit a bright red fluorescence, while in apoptotic or metabolically stressed cells with depolarized mitochondria, the fluorescence is significantly diminished.[1] This property allows for the assessment of mitochondrial function in various contexts, including drug screening, neurotoxicity studies, and fundamental research into cellular metabolism and programmed cell death.
Two of the most widely used and well-characterized this compound dyes are Tetramethylrhodamine, Ethyl Ester (TMRE) and MitoTracker Red CMXRos. While both function based on mitochondrial membrane potential, they have distinct characteristics that make them suitable for different experimental applications.
Core Mechanism of Action
The fundamental principle behind the utility of this compound dyes lies in their response to the electrochemical gradient across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a significant negative charge within the matrix.
As cationic molecules, this compound dyes are driven by this negative potential to accumulate inside the mitochondria. The extent of this accumulation is directly proportional to the magnitude of the mitochondrial membrane potential. Consequently, a higher fluorescence intensity from the dye corresponds to a more polarized and healthier mitochondrion. Conversely, a decrease in mitochondrial membrane potential, an early hallmark of apoptosis and cellular stress, leads to a reduction in the accumulation of the dye and a corresponding decrease in fluorescence intensity.
MitoTracker Red CMXRos possesses an additional feature: a mildly thiol-reactive chloromethyl group. This group allows the dye to covalently bind to proteins within the mitochondrial matrix, leading to its retention even after cell fixation and permeabilization. This makes MitoTracker Red CMXRos particularly useful for experiments that require subsequent immunocytochemistry or other multi-step staining protocols. TMRE, on the other hand, does not have this reactive group and is thus primarily used for live-cell imaging.
Quantitative Data Presentation
The selection of an appropriate this compound dye is contingent on its specific photophysical and chemical properties. The following tables summarize the key quantitative data for TMRE and MitoTracker Red CMXRos to facilitate comparison and experimental design.
| Property | TMRE (Tetramethylrhodamine, Ethyl Ester) | MitoTracker Red CMXRos | References |
| Excitation Maximum | ~549-552 nm | ~578-579 nm | |
| Emission Maximum | ~574-575 nm | ~599 nm | |
| Molecular Weight | 514.96 g/mol | 531.52 g/mol | |
| Quantum Yield | Not consistently reported, but generally high for rhodamine derivatives. | ~0.91 | |
| Fixability | Not fixable | Fixable with formaldehyde or methanol | |
| Mode of Action | Accumulates based on ΔΨm | Accumulates based on ΔΨm and covalently binds to mitochondrial proteins |
| Parameter | Value | References |
| Molar Extinction Coefficient (ε) | The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the species. The SI unit of molar absorption coefficient is the square metre per mole (m2/mol), but in practice, quantities are usually expressed in terms of M−1⋅cm−1 or L⋅mol−1⋅cm−1. |
Experimental Protocols
The following are detailed methodologies for the use of TMRE and MitoTracker Red CMXRos in key experimental applications.
Measurement of Mitochondrial Membrane Potential in Primary Neurons using TMRE (Non-Quenching Mode)
This protocol is designed for the sensitive detection of changes in mitochondrial membrane potential in live primary neurons.
Materials:
-
Primary neuronal culture
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Tyrode's Buffer or other suitable imaging buffer
-
FCCP stock solution (e.g., 10 mM in DMSO) for positive control (optional)
Procedure:
-
Preparation of Loading Solution: Prepare a working solution of 10-50 nM TMRE in pre-warmed Tyrode's Buffer. The optimal concentration should be determined empirically for the specific neuron type and experimental conditions.
-
Cell Staining:
-
Remove the culture medium from the primary neurons.
-
Gently wash the cells once with pre-warmed Tyrode's Buffer.
-
Add the TMRE loading solution to the cells and incubate for 20-45 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, the cells can be imaged directly in the loading solution or the solution can be replaced with fresh, pre-warmed Tyrode's Buffer for imaging.
-
Use a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (Excitation: ~549 nm, Emission: ~575 nm).
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
-
Positive Control (Optional): To confirm that the TMRE signal is dependent on mitochondrial membrane potential, treat a parallel culture with a mitochondrial uncoupler like FCCP (final concentration 1-10 µM) for 5-10 minutes prior to or during imaging. This should result in a significant decrease in TMRE fluorescence.
Staining of Mitochondria in Cancer Cell Lines with MitoTracker Red CMXRos for Fixed-Cell Imaging
This protocol is suitable for experiments where mitochondria need to be visualized in fixed cells, potentially in combination with other immunofluorescent staining.
Materials:
-
Cancer cell line cultured on coverslips or in imaging plates
-
MitoTracker Red CMXRos stock solution (1 mM in DMSO)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
Procedure:
-
Preparation of Staining Solution: Dilute the 1 mM MitoTracker Red CMXRos stock solution in complete growth medium to a final working concentration of 50-200 nM. Pre-warm the staining solution to 37°C.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed MitoTracker Red CMXRos staining solution to the cells.
-
Incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed complete growth medium.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (Optional): If subsequent intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Imaging:
-
Mount the coverslips or image the plates using a fluorescence or confocal microscope with appropriate filters for rhodamine fluorescence (Excitation: ~579 nm, Emission: ~599 nm).
-
Visualization of Signaling Pathways and Experimental Workflows
This compound dyes are instrumental in studying cellular processes that involve changes in mitochondrial function, such as apoptosis. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and an experimental workflow where this compound dyes are applied.
Intrinsic Apoptosis Pathway and the Role of Mitochondrial Membrane Potential
The intrinsic pathway of apoptosis is critically dependent on the integrity of the mitochondria. A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm), which can be monitored using this compound dyes.
Caption: Intrinsic apoptosis pathway highlighting the central role of mitochondrial membrane potential loss, a key event monitored by this compound dyes.
Experimental Workflow for Assessing Drug-Induced Mitochondrial Dysfunction
This workflow outlines the steps for using a this compound dye in a high-throughput screening context to identify compounds that affect mitochondrial health.
Caption: A typical experimental workflow for a cell-based drug screening assay to identify compounds that induce mitochondrial dysfunction using a this compound dye.
Conclusion
This compound fluorescent dyes, particularly TMRE and MitoTracker Red CMXRos, are indispensable tools for the investigation of mitochondrial function and its role in cell health and disease. Their mechanism of action, based on the sensitive detection of mitochondrial membrane potential, allows for both qualitative and quantitative assessment of mitochondrial integrity. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of these dyes in a variety of research and drug development settings. The ability to visualize the impact of cellular signaling pathways on mitochondrial function underscores the power of these probes in elucidating the complex interplay between cellular processes and mitochondrial bioenergetics.
References
An In-depth Technical Guide to the Core Mechanism of Mito Red Accumulation in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanisms governing the accumulation of Mito Red, a vital fluorescent dye, within mitochondria. We will delve into the core principles of its sequestration, present quantitative data, detail experimental protocols for its use, and provide visual representations of the key pathways and workflows.
Core Mechanism of this compound Accumulation
This compound, chemically known as MitoTracker™ Red CMXRos, is a lipophilic cationic dye designed to selectively label mitochondria in living cells. Its accumulation within this organelle is primarily driven by the mitochondrial membrane potential (ΔΨm) .[1][2][3][4]
In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This process establishes a significant electrochemical gradient, rendering the mitochondrial matrix highly negative with respect to the cytosol (typically -140 to -180 mV). This negative potential acts as a strong electrophoretic force, driving the accumulation of the positively charged this compound molecules from the cytosol into the mitochondrial matrix.[5] The process can be conceptualized in two main stages:
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Cellular Uptake: As a lipophilic molecule, this compound passively diffuses across the plasma membrane into the cytoplasm. The plasma membrane potential, which is also negative on the inside, facilitates the initial entry of the cationic dye into the cell.
-
Mitochondrial Sequestration: Once in the cytosol, the substantial negative charge of the mitochondrial matrix acts as a powerful sink for the positively charged this compound. The dye is electrophoretically drawn into the mitochondria, where it accumulates to concentrations significantly higher than in the cytoplasm. The extent of this accumulation is directly proportional to the magnitude of the mitochondrial membrane potential.
A key feature of MitoTracker™ Red CMXRos is its mildly thiol-reactive chloromethyl moiety . This group can form covalent bonds with thiol-containing proteins and peptides within the mitochondrial matrix. This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization procedures, making it a valuable tool for a wide range of applications, including immunocytochemistry.
Quantitative Data on this compound Accumulation
The fluorescence intensity of this compound within mitochondria is directly correlated with the mitochondrial membrane potential. A decrease in ΔΨm, often indicative of mitochondrial dysfunction or apoptosis, results in a reduction of this compound accumulation and, consequently, a decrease in fluorescence. Conversely, hyperpolarization of the mitochondrial membrane can lead to increased dye accumulation and brighter fluorescence.
| Parameter | Observation | Implication | Reference(s) |
| Effect of Mitochondrial Uncouplers (e.g., FCCP) | Treatment with FCCP, a protonophore that dissipates the mitochondrial membrane potential, leads to a significant decrease in this compound fluorescence intensity. | Confirms the dependence of this compound accumulation on ΔΨm. | |
| Concentration Dependence | Staining intensity increases with higher concentrations of this compound, but excessive concentrations can lead to non-specific staining and cytotoxicity. | Optimal staining concentrations need to be empirically determined for each cell type and experimental condition. | |
| Phototoxicity | Prolonged exposure to excitation light can induce phototoxicity, leading to mitochondrial damage and cell death. | Illumination parameters should be minimized to avoid artifacts. |
Experimental Protocols
General Staining Protocol for Adherent Cells
This protocol provides a general guideline for staining adherent cells with MitoTracker™ Red CMXRos. Optimal conditions may vary depending on the cell type.
Materials:
-
MitoTracker™ Red CMXRos (stock solution in DMSO, typically 1 mM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
37°C incubator with 5% CO2
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Preparation of Staining Solution: Prepare a fresh working solution of MitoTracker™ Red CMXRos in pre-warmed complete cell culture medium. The final concentration typically ranges from 50 nM to 200 nM.
-
Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence (Excitation/Emission: ~579/599 nm).
Protocol for Quantitative Analysis of Mitochondrial Membrane Potential
This protocol outlines a method for quantifying changes in mitochondrial membrane potential using this compound fluorescence intensity.
Materials:
-
Cells cultured in imaging-compatible plates (e.g., 96-well black-walled plates)
-
MitoTracker™ Red CMXRos
-
Experimental compounds (e.g., inhibitors, activators)
-
Positive control: FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)
-
Fluorescence plate reader or a high-content imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well black-walled imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the experimental compounds for the desired duration. Include wells with untreated cells (negative control) and cells treated with an optimized concentration of FCCP (e.g., 10 µM) as a positive control for mitochondrial depolarization.
-
Staining: Add MitoTracker™ Red CMXRos to all wells at the optimized final concentration and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a high-content imaging system with excitation and emission wavelengths appropriate for this compound.
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence intensity of the treated cells to that of the untreated control cells.
-
The decrease in fluorescence intensity in treated cells compared to the control is indicative of mitochondrial depolarization.
-
Visualizations
Signaling Pathway of this compound Accumulation
Caption: A diagram illustrating the passive diffusion of this compound across the plasma membrane and its subsequent accumulation in the mitochondrial matrix, driven by the mitochondrial membrane potential.
Experimental Workflow for Quantitative Analysis
Caption: A flowchart outlining the key steps in a typical experiment to quantitatively assess mitochondrial membrane potential using this compound.
Potential Artifacts and Troubleshooting
When using this compound for quantitative studies, it is crucial to be aware of potential artifacts that can influence the results.
-
Phototoxicity: MitoTracker™ Red CMXRos can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) upon illumination. This can damage mitochondria, alter their membrane potential, and induce apoptosis, thereby confounding the experimental results. To mitigate this, use the lowest possible dye concentration and light exposure.
-
Cytotoxicity: At higher concentrations or with prolonged incubation times, this compound can be toxic to cells. It is essential to perform dose-response and time-course experiments to determine the optimal, non-toxic staining conditions for the specific cell type being studied.
-
Non-specific Staining: Overloading cells with the dye can lead to its accumulation in other cellular compartments, resulting in high background fluorescence and inaccurate quantification. Adhering to optimized concentrations and thorough washing steps can minimize this issue.
-
Quenching: At very high concentrations within the mitochondria, self-quenching of the dye can occur, leading to a non-linear relationship between dye concentration and fluorescence intensity. This is less of a concern at the recommended working concentrations.
By understanding the core mechanism of this compound accumulation and being mindful of the potential pitfalls, researchers can effectively utilize this powerful tool for the accurate assessment of mitochondrial function in a wide array of scientific investigations.
References
- 1. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123 - PMC [pmc.ncbi.nlm.nih.gov]
understanding Mito Red fluorescence properties and spectrum
For researchers, scientists, and drug development professionals, understanding the tools for mitochondrial analysis is paramount. This guide provides a comprehensive overview of the core fluorescence properties and applications of two prominent mitochondrial probes often referred to as "Mito Red": MitoTracker Red CMXRos for mitochondrial staining and MitoSOX Red for superoxide detection.
Section 1: MitoTracker Red CMXRos: A Robust Tool for Mitochondrial Localization
MitoTracker Red CMXRos is a cell-permeant, red-fluorescent dye that specifically labels mitochondria in live cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable indicator of cell health.[1][4] A key advantage of this probe is that once the mitochondria are labeled, the dye is well-retained even after cell fixation with aldehydes, allowing for subsequent immunocytochemistry or other multiplexing applications.
Core Fluorescence Properties
The spectral characteristics of MitoTracker Red CMXRos are crucial for designing fluorescence microscopy experiments, particularly for multicolor imaging. It exhibits minimal spectral overlap with common green fluorescent probes, making it ideal for dual-labeling studies.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 578-579 nm | |
| Maximum Emission Wavelength | 598-600 nm | |
| Molar Extinction Coefficient (ε) | 101,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.91 | |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | |
| Molecular Weight | 531.5 g/mol |
Mechanism of Action and Experimental Workflow
MitoTracker Red CMXRos is a derivative of X-rosamine. It passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria due to their negative membrane potential. The probe contains a mildly thiol-reactive chloromethyl group that covalently binds to thiol groups on mitochondrial proteins, which contributes to its retention after fixation.
Experimental Protocol: Live-Cell Staining and Fixation
1. Reagent Preparation:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos by dissolving 50 µg in 94 µL of anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. It is recommended to aliquot to avoid repeated freeze-thaw cycles.
2. Cell Staining:
-
Culture cells to the desired confluency on coverslips or in appropriate culture vessels.
-
Prepare a working solution by diluting the 1 mM stock solution in a suitable buffer or growth medium to a final concentration of 100-500 nM. The optimal concentration may vary depending on the cell type.
-
Remove the culture medium and add the pre-warmed (37°C) working solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.
3. Fixation (Optional):
-
After incubation, the cells can be fixed. A common method is to use ice-cold methanol for 15 minutes at -20°C, followed by three rinses with PBS for 5 minutes each. Aldehyde-based fixatives like paraformaldehyde can also be used. Note that fixation may cause a reduction in fluorescence intensity.
4. Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission ~579/599 nm).
Section 2: MitoSOX Red: A Specific Indicator of Mitochondrial Superoxide
MitoSOX Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells. It is a valuable tool for studying oxidative stress and its role in various cellular processes and pathologies.
Core Fluorescence Properties
The fluorescence of MitoSOX Red is dependent on its oxidation by superoxide. This property is key to its function as a specific indicator.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 510 nm | |
| Alternative Excitation Wavelength | ~396 nm (for more selective detection) | |
| Maximum Emission Wavelength | 580 nm | |
| Molecular Formula | C₄₃H₄₃IN₃P | |
| Molecular Weight | 759.70 g/mol |
Mechanism of Action and Experimental Workflow
MitoSOX Red is a cell-permeant cationic dihydroethidium derivative that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide, but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS). The oxidized product then binds to nucleic acids within the mitochondria, leading to a significant increase in red fluorescence.
Experimental Protocol: Detection of Mitochondrial Superoxide
1. Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light. Aliquoting is recommended to prevent repeated freeze-thaw cycles.
2. Cell Staining:
-
Culture cells in a suitable format for fluorescence detection (e.g., microplate, coverslips).
-
Prepare a working solution by diluting the 5 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Remove the culture medium and add the MitoSOX Red working solution to the cells.
-
Incubate for 5-30 minutes at room temperature, protected from light.
3. Washing:
-
After incubation, remove the working solution and wash the cells twice with PBS for 5 minutes each.
-
For suspension cells, centrifugation is required between washing steps.
4. Detection:
-
Resuspend cells in serum-free medium or PBS.
-
Analyze the cells promptly by fluorescence microscopy or flow cytometry using an excitation wavelength of 510 nm and detecting emission at 580 nm. For more selective detection of mitochondrial superoxide, an excitation of ~396 nm can be used.
Conclusion
Both MitoTracker Red CMXRos and MitoSOX Red are powerful tools for mitochondrial research, but they serve distinct purposes. MitoTracker Red CMXRos is an excellent choice for visualizing mitochondrial morphology and localization in both live and fixed cells, with its accumulation being dependent on the mitochondrial membrane potential. In contrast, MitoSOX Red is a specific indicator of mitochondrial superoxide, providing a means to investigate oxidative stress at its source. A thorough understanding of their respective properties and protocols is essential for their successful application in research and drug development.
References
Visualizing Mitochondrial Morphology: An In-depth Technical Guide to Mito Red Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that play a central role in cellular energy production, metabolism, and signaling. Their morphology is intricately linked to their function, with changes in shape and network structure often indicating cellular stress, dysfunction, or disease. "Mito Red" dyes are a class of red-fluorescent vital stains widely used to visualize and quantify mitochondrial morphology and membrane potential in living cells. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with these essential research tools, with a focus on commercially available probes such as MitoTracker™ Red CMXRos, MitoTracker™ Red FM, MitoTracker™ Deep Red FM, and MitoView™ 633.
Mechanism of Action
The majority of this compound dyes are cationic and lipophilic molecules.[1] This chemical nature allows them to passively diffuse across the plasma membrane of live cells.[2] Once inside the cell, they are drawn to the mitochondria due to the organelle's highly negative membrane potential, which is generated by the electron transport chain.[3][4] This potential-dependent accumulation results in a concentrated fluorescent signal within the mitochondria, allowing for their clear visualization against the cytoplasm.[5]
Certain this compound dyes, such as MitoTracker™ Red CMXRos and MitoTracker™ Deep Red FM, possess a mildly thiol-reactive chloromethyl group. This group can form covalent bonds with mitochondrial proteins, which helps to retain the dye within the mitochondria even after cell fixation and permeabilization. Other dyes, like MitoTracker™ Red FM, are not well-retained after fixation. MitoView™ 633 is another potential-dependent dye whose fluorescence intensity is proportional to the mitochondrial membrane potential.
Core Properties of Common this compound Dyes
The selection of a specific this compound dye depends on the experimental requirements, such as the need for live-cell versus fixed-cell imaging and the desired spectral properties. The table below summarizes the key characteristics of several popular this compound dyes.
| Dye Name | Excitation (nm) | Emission (nm) | Fixability | Key Features |
| MitoTracker™ Red CMXRos | 579 | 599 | Yes (Aldehyde & Methanol) | Well-retained after fixation and permeabilization; suitable for colocalization studies. |
| MitoTracker™ Red FM | 581 | 644 | No | Not well-retained after fixation; ideal for live-cell imaging. |
| MitoTracker™ Deep Red FM | 644 | 665 | Yes (Aldehyde) | Far-red fluorescence minimizes autofluorescence; retained after aldehyde fixation. |
| MitoView™ 633 | 622 | 648 | No | Far-red fluorescence; its intensity is a reliable indicator of mitochondrial membrane potential. |
Experimental Applications and Protocols
This compound dyes are versatile tools used in a variety of applications to study mitochondrial morphology and function. Below are detailed protocols for some of the most common experimental approaches.
Fluorescence Microscopy for Mitochondrial Morphology
This protocol outlines the steps for staining adherent cells with MitoTracker™ Red CMXRos for visualization by fluorescence microscopy.
Materials:
-
MitoTracker™ Red CMXRos (1 mM stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Staining Solution Preparation: Prepare a working solution of MitoTracker™ Red CMXRos by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 50-200 nM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the MitoTracker™ working solution. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Live-Cell Imaging: For live-cell imaging, replace the PBS with pre-warmed complete culture medium and proceed with imaging on a fluorescence microscope equipped with appropriate filters for red fluorescence.
-
Fixation (Optional): For fixed-cell imaging, after washing, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Permeabilization (Optional): After fixation, wash the cells twice with PBS. If subsequent immunostaining is required, permeabilize the cells with 0.2% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Mounting: After the final washes, mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.
-
Imaging: Image the stained mitochondria using a fluorescence or confocal microscope.
Workflow for Fluorescence Microscopy:
References
- 1. High-content high-throughput imaging reveals distinct connections between mitochondrial morphology and functionality for OXPHOS complex I, III, and V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. MitoTracker™ Red CMXRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
An In-depth Technical Guide to Mitochondrial Membrane Potential and MitoTracker Red Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles of mitochondrial membrane potential (ΔΨm), its critical role in cellular physiology, and detailed methodologies for its measurement using MitoTracker Red CMXRos. It is designed to equip researchers with the foundational knowledge and practical protocols necessary for the accurate assessment of mitochondrial function in various research and drug development contexts.
The Core Principles of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is an essential component of cellular energy storage, generated by the proton pumps of the electron transport chain (Complexes I, III, and IV).[1][2] This process establishes an electrochemical gradient of protons across the inner mitochondrial membrane, which is composed of both a chemical gradient (ΔpH) and an electrical gradient (ΔΨm).[3] The ΔΨm constitutes the majority of the proton-motive force, which is harnessed by ATP synthase to produce ATP from ADP and inorganic phosphate.[1][3]
Under normal physiological conditions, the ΔΨm is maintained within a relatively stable range, typically between -130 mV and -150 mV, with the mitochondrial matrix being negative relative to the intermembrane space. This potential is a key indicator of mitochondrial health and function. A stable and high ΔΨm is crucial for ATP production, while a significant drop, or depolarization, can be an early indicator of cellular stress and a trigger for apoptosis (programmed cell death). Conversely, an excessively high ΔΨm, or hyperpolarization, can lead to increased production of reactive oxygen species (ROS).
Several factors can influence the mitochondrial membrane potential, including:
-
Cellular Respiration Rate: Increased metabolic activity and demand for ATP will enhance electron transport chain activity, thereby increasing ΔΨm.
-
ATP Synthase Activity: The activity of ATP synthase, which utilizes the proton gradient, will directly impact the ΔΨm.
-
Ion Transport: The movement of ions, such as Ca²⁺, across the inner mitochondrial membrane can modulate the membrane potential.
-
Uncoupling Proteins (UCPs): These proteins can dissipate the proton gradient, leading to a decrease in ΔΨm and the generation of heat.
-
Pathological Conditions and Toxic Insults: Various diseases and toxic substances can disrupt mitochondrial function, leading to a collapse of the ΔΨm.
MitoTracker Red CMXRos: A Fluorescent Probe for ΔΨm
MitoTracker Red CMXRos is a cell-permeant, red-fluorescent dye specifically designed for staining mitochondria in live cells. Its mechanism of action is dependent on the mitochondrial membrane potential.
Mechanism of Action:
-
Passive Diffusion: As a lipophilic cation, MitoTracker Red CMXRos passively diffuses across the plasma membrane of live cells.
-
Accumulation in Mitochondria: Driven by the negative charge of the mitochondrial matrix, the positively charged dye accumulates in actively respiring mitochondria. This accumulation is proportional to the magnitude of the mitochondrial membrane potential.
-
Covalent Binding: MitoTracker Red CMXRos contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins. This covalent linkage ensures that the dye is well-retained within the mitochondria even after cell fixation and permeabilization, a significant advantage over other mitochondrial dyes like Rhodamine 123.
The fluorescence intensity of MitoTracker Red CMXRos within the mitochondria is therefore a reliable indicator of the mitochondrial membrane potential. A decrease in fluorescence intensity suggests mitochondrial depolarization, while an increase can indicate hyperpolarization.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to MitoTracker Red CMXRos staining and mitochondrial membrane potential.
Table 1: Recommended Working Concentrations for MitoTracker Red CMXRos
| Application | Recommended Concentration Range |
| Live-cell imaging | 25–500 nM |
| Fixed-cell imaging (after staining) | 100–500 nM |
| Flow cytometry | 50-200 nM |
Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application.
Table 2: Typical Incubation and Fixation Parameters
| Parameter | Recommended Conditions |
| Incubation Time | 15–45 minutes |
| Incubation Temperature | 37°C |
| Fixation (optional) | 3.7%–4% formaldehyde or ice-cold methanol |
| Fixation Time | 15 minutes |
Experimental Protocols
The following are detailed protocols for staining adherent and suspension cells with MitoTracker Red CMXRos.
Staining of Adherent Cells
Materials:
-
MitoTracker Red CMXRos (lyophilized solid)
-
High-quality, anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde in complete medium, pre-warmed to 37°C)
-
Coverslips in a petri dish
Protocol:
-
Prepare a 1 mM Stock Solution: Reconstitute the lyophilized MitoTracker Red CMXRos in DMSO. For a 50 µg vial, this typically requires approximately 94.1 µl of DMSO. Store the stock solution at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (e.g., 100-200 nM) in pre-warmed complete cell culture medium.
-
Cell Seeding: Grow cells on coverslips in a petri dish to the desired confluency.
-
Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution containing MitoTracker Red CMXRos.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed, fresh complete medium or PBS.
-
Imaging (Live Cells): For live-cell imaging, mount the coverslip and observe immediately under a fluorescence microscope with the appropriate filter set (Excitation/Emission: ~579/599 nm).
-
Fixation (Optional): a. After washing, add pre-warmed 3.7% formaldehyde in complete medium to the cells. b. Incubate for 15 minutes at 37°C. c. Rinse the cells several times with PBS. d. The cells are now ready for permeabilization and further immunocytochemical staining if required.
Staining of Suspension Cells
Materials:
-
MitoTracker Red CMXRos (1 mM stock solution in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Centrifuge tubes
-
Centrifuge
Protocol:
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspension in Staining Solution: Aspirate the supernatant and gently resuspend the cell pellet in pre-warmed complete medium containing the desired concentration of MitoTracker Red CMXRos.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C with gentle agitation.
-
Washing: Centrifuge the cells to pellet them and remove the staining solution. Resuspend the cells in fresh, pre-warmed medium. Repeat the wash step once more.
-
Analysis: The stained cells can now be analyzed by flow cytometry or fluorescence microscopy. For microscopy, cells can be attached to coverslips using an appropriate adhesive.
Visualizing Key Processes and Workflows
The following diagrams illustrate the core concepts and experimental procedures described in this guide.
Caption: Generation of Mitochondrial Membrane Potential and ATP Synthesis.
Caption: Experimental Workflow for MitoTracker Red CMXRos Staining.
Caption: Logical Relationship between ΔΨm and MitoTracker Red Fluorescence.
Troubleshooting Common Issues
High Background Staining:
-
Cause: The concentration of MitoTracker Red CMXRos may be too high.
-
Solution: Perform a titration to determine the lowest effective concentration that provides specific mitochondrial staining. Ensure adequate washing steps after staining.
Weak or No Signal:
-
Cause: The cells may be unhealthy, leading to a loss of mitochondrial membrane potential. The dye may not have been properly stored or prepared.
-
Solution: Ensure cells are healthy and viable before staining. Use a positive control of healthy cells. Prepare fresh dye solutions and protect them from light.
Signal Loss After Fixation:
-
Cause: While MitoTracker Red CMXRos is designed for good retention after fixation, some signal loss can occur, particularly with alcohol-based fixatives.
-
Solution: Use a formaldehyde-based fixative as recommended. If using methanol, be aware that it can extract lipids and may reduce the signal. It may be necessary to use a slightly higher initial concentration of the dye if significant signal loss is observed.
Phototoxicity:
-
Cause: Prolonged exposure to excitation light can be toxic to cells.
-
Solution: Minimize the exposure time and intensity of the excitation light during live-cell imaging.
Applications in Drug Development and Research
The measurement of mitochondrial membrane potential is a critical tool in various research and development areas:
-
Toxicology and Drug Safety: Many drugs can induce mitochondrial dysfunction as an off-target effect. Assessing changes in ΔΨm is a sensitive method for screening for mitochondrial toxicity.
-
Cancer Research: Cancer cells often exhibit altered mitochondrial metabolism and membrane potential. MitoTracker dyes can be used to study these differences and to evaluate the efficacy of drugs that target mitochondria. MitoTracker Red has been identified as a substrate for P-glycoprotein, an efflux pump involved in multidrug resistance, which is an important consideration in cancer drug studies.
-
Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Monitoring ΔΨm can provide insights into disease mechanisms and the effects of potential therapeutics.
-
Apoptosis Research: The collapse of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. MitoTracker Red can be used to monitor this process in response to various stimuli.
By providing a robust and quantifiable measure of mitochondrial health, MitoTracker Red CMXRos staining is an invaluable technique for researchers and drug development professionals seeking to understand and modulate cellular bioenergetics.
References
Exploring Mitochondrial Dynamics with MitoTracker Red CMXRos: An In-depth Technical Guide
This guide provides a comprehensive overview of MitoTracker Red CMXRos, a vital tool for researchers, scientists, and drug development professionals investigating the intricate processes of mitochondrial dynamics. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and visualize key cellular pathways, offering a complete resource for leveraging this powerful fluorescent probe.
Introduction to MitoTracker Red CMXRos
MitoTracker Red CMXRos is a lipophilic cationic dye specifically designed for staining mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). The dye contains a mildly thiol-reactive chloromethyl group that allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization. This property makes it an invaluable tool for a wide range of applications, from fluorescence microscopy to flow cytometry, enabling the detailed study of mitochondrial morphology, localization, and function in both healthy and diseased states.
Mechanism of Action
The functionality of MitoTracker Red CMXRos is a two-step process. Initially, the molecule, being lipophilic and positively charged, readily traverses the plasma membrane of a live cell. Subsequently, driven by the negative charge of the inner mitochondrial membrane, it selectively accumulates within the mitochondrial matrix. Once sequestered, the chloromethyl moiety reacts with thiol groups on mitochondrial proteins, forming covalent bonds. This ensures that the probe is well-retained within the mitochondria, providing a stable and long-lasting signal for imaging and analysis.
Figure 1: Mechanism of MitoTracker Red CMXRos uptake and retention in live cells.
Experimental Protocols
The following protocols provide a starting point for using MitoTracker Red CMXRos. Optimization may be required for specific cell types and experimental conditions.
3.1. Staining for Fluorescence Microscopy
This protocol outlines the steps for staining adherent cells for visualization of mitochondria using fluorescence microscopy.
Figure 2: Workflow for staining adherent cells with MitoTracker Red CMXRos for microscopy.
Methodology:
-
Reagent Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible dishes and culture until the desired confluency is reached.
-
Staining Solution Preparation: On the day of the experiment, dilute the MitoTracker Red CMXRos stock solution to a final working concentration of 25-500 nM in pre-warmed, serum-free cell culture medium. The optimal concentration can vary between cell types.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.
-
Imaging: Mount the coverslip on a slide and image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation/Emission maxima: ~579/599 nm).
-
(Optional) Fixation and Permeabilization: For co-staining with antibodies, cells can be fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 after the staining and washing steps.
3.2. Staining for Flow Cytometry
This protocol is adapted for staining suspension cells or trypsinized adherent cells for analysis of mitochondrial content by flow cytometry.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add MitoTracker Red CMXRos to the cell suspension to a final concentration of 100-500 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and resuspend the pellet in fresh, pre-warmed medium. Repeat the wash step.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS with 1% FBS) and analyze on a flow cytometer using the appropriate laser and emission filters.
Data Presentation: Quantitative Analysis of Mitochondrial Dynamics
The following tables summarize hypothetical quantitative data that could be obtained using MitoTracker Red CMXRos in various experimental contexts.
Table 1: Effect of Compound X on Mitochondrial Membrane Potential in HeLa Cells
| Treatment Group | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Change from Control |
| Vehicle Control | 15,234 | ± 876 | 0% |
| Compound X (10 µM) | 9,876 | ± 543 | -35.2% |
| CCCP (50 µM) | 4,567 | ± 231 | -70.0% |
Data acquired by flow cytometry. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a known mitochondrial uncoupler used as a positive control for depolarization.
Table 2: Quantification of Mitochondrial Fragmentation in SH-SY5Y Cells
| Condition | % of Cells with Fragmented Mitochondria | Standard Error | p-value |
| Untreated | 15.2% | ± 2.1% | - |
| Rotenone (1 µM) | 68.9% | ± 4.5% | < 0.001 |
| Mdivi-1 (50 µM) + Rotenone | 25.7% | ± 3.3% | < 0.01 |
Data obtained from fluorescence microscopy images. Mitochondrial morphology was categorized as tubular, intermediate, or fragmented. Rotenone is a complex I inhibitor known to induce mitochondrial fragmentation. Mdivi-1 is an inhibitor of mitochondrial fission.
Visualization of Signaling Pathways
MitoTracker Red CMXRos is instrumental in studying signaling pathways that involve changes in mitochondrial health and dynamics, such as apoptosis.
5.1. Apoptosis Signaling Pathway
Intrinsic apoptosis is heavily reliant on mitochondrial integrity. Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax and Bak translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the dissipation of the mitochondrial membrane potential (ΔΨm), which can be detected by a decrease in MitoTracker Red CMXRos fluorescence, and the release of cytochrome c into the cytosol, ultimately activating caspases and executing cell death.
Methodological & Application
Application Notes and Protocols for Mito Red Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito Red is a rhodamine-based, cell-permeant fluorescent dye specifically designed for staining mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.[1] This characteristic makes this compound a valuable tool for assessing mitochondrial health and function, as healthy mitochondria with a higher membrane potential will exhibit brighter fluorescence.[2][3] The dye passively diffuses across the plasma membrane and selectively accumulates in active mitochondria.[4][5] A key advantage of certain this compound formulations, such as MitoTracker® Red CMXRos, is that the dye is retained even after fixation with aldehydes, allowing for further immunocytochemical analysis.
Principle of Staining: this compound is a cationic dye that is sequestered by active mitochondria due to their negative membrane potential. In healthy cells, the bright red fluorescence is a clear indicator of functional mitochondria. A decrease in mitochondrial membrane potential, often associated with apoptosis or cellular stress, will result in a reduced accumulation of the dye and consequently, a dimmer fluorescent signal.
Product Information
| Feature | Specification |
| Chemical Nature | Rhodamine-based, cell-permeant dye |
| Excitation Wavelength (Max) | ~578-579 nm |
| Emission Wavelength (Max) | ~598-600 nm |
| Filter Set | TRITC or Rhodamine filter set |
| Solubility | Soluble in anhydrous DMSO |
| Storage (Lyophilized) | -20°C, protected from light and moisture |
| Storage (Stock Solution) | -20°C in small aliquots, protected from light; avoid repeated freeze-thaw cycles |
Experimental Protocols
I. Reagent Preparation
A. 1 mM Stock Solution Preparation:
-
Before opening, allow the vial of lyophilized this compound powder to warm to room temperature.
-
Reconstitute the contents of the vial (e.g., 50 µg) in high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 1 mM. For 50 µg of MitoTracker Red CMXRos (MW: 531.52), this would be approximately 94 µL of DMSO.
-
Mix thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Once reconstituted, the solution is typically stable for up to two weeks when stored properly.
B. Working Solution Preparation:
-
Warm an aliquot of the 1 mM stock solution to room temperature.
-
Dilute the stock solution in a suitable pre-warmed (37°C) buffer or cell culture medium to the desired final working concentration. For live-cell imaging, serum-free medium or a simple buffer like Hank's Balanced Salt Solution (HBSS) is often recommended to reduce background fluorescence.
-
The optimal working concentration can vary depending on the cell type and experimental conditions but typically ranges from 50 nM to 500 nM. It is advisable to perform a concentration optimization for your specific cell line.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | Prepare from lyophilized powder. |
| Working Solution Concentration | 50 nM - 500 nM | Optimize for specific cell type. Lower concentrations reduce potential toxicity. |
| Dilution Medium | Pre-warmed (37°C) complete medium, serum-free medium, or buffer (e.g., HBSS) | Serum-free medium is often preferred for live imaging. |
II. Staining Protocol for Adherent Cells
-
Grow cells on sterile coverslips or in culture dishes to the desired confluency.
-
Remove the culture medium from the cells.
-
Wash the cells once with a pre-warmed (37°C) buffer such as PBS or HBSS.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15 to 45 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary between cell types.
-
Remove the staining solution.
-
Wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound dye.
-
Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
-
Proceed with imaging the live cells using a fluorescence microscope equipped with a TRITC or Rhodamine filter set.
III. Staining Protocol for Suspension Cells
-
Obtain a single-cell suspension.
-
Centrifuge the cells to form a pellet and aspirate the supernatant.
-
Gently resuspend the cell pellet in the pre-warmed this compound working solution.
-
Incubate the cells for 15 to 45 minutes at 37°C, protected from light.
-
Centrifuge the stained cells and remove the supernatant.
-
Resuspend the cells in fresh, pre-warmed medium or buffer.
-
Cells can be analyzed via flow cytometry or mounted on a slide for fluorescence microscopy.
IV. Optional: Fixation and Permeabilization Post-Staining
MitoTracker Red CMXRos is well-retained after fixation, making it suitable for protocols involving subsequent immunostaining.
-
After staining live cells as described above, wash them with fresh, pre-warmed buffer.
-
Carefully aspirate the buffer and add a freshly prepared fixative, such as 2-4% formaldehyde or paraformaldehyde (PFA) in PBS. Some protocols suggest using ice-cold methanol.
-
Incubate for 15 minutes at room temperature or as required by your specific protocol.
-
Rinse the cells several times with PBS.
-
If subsequent antibody staining is required, you can proceed with a permeabilization step, for example, by incubating with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells again with PBS before proceeding with further staining steps.
Note: Do not fix cells before staining with this compound, as the dye's accumulation is dependent on the membrane potential of live mitochondria.
Data Presentation
| Parameter | Adherent Cells | Suspension Cells | Reference |
| Working Concentration | 50 - 500 nM | 50 - 500 nM | |
| Incubation Time | 15 - 45 min | 15 - 45 min | |
| Incubation Temperature | 37°C | 37°C | |
| Post-Staining Washes | 2-3 times | 1-2 times (with centrifugation) | |
| Fixation (Optional) | 2-4% Formaldehyde/PFA for 15 min | 2-4% Formaldehyde/PFA for 15 min |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Low dye concentration; Loss of mitochondrial membrane potential; Incorrect filter set. | Increase working concentration. Ensure cells are healthy and viable. Verify the use of a TRITC/Rhodamine filter set. |
| High Background/Diffuse Staining | Dye concentration is too high; Insufficient washing; Cells were fixed before staining. | Decrease working concentration. Increase the number and duration of wash steps. Ensure staining is performed on live cells before any fixation. |
| Signal Lost After Fixation | Use of an incompatible this compound formulation; Harsh fixation method. | Use a fixable dye like MitoTracker Red CMXRos. Test alternative fixation methods, such as switching from methanol to PFA or vice-versa. |
| Phototoxicity/Cell Death | Dye concentration is too high; Prolonged exposure to excitation light. | Use the lowest effective dye concentration. Minimize the duration of light exposure during imaging. |
Visualized Workflows
Caption: Experimental workflow for this compound staining.
Signaling Pathway and Process Visualization
This compound staining is a direct labeling method for mitochondria and does not target a specific signaling pathway. Instead, it provides a readout of a critical cellular state: the mitochondrial membrane potential (ΔΨm). This potential is a key indicator of mitochondrial health and is central to cellular bioenergetics.
Caption: Principle of this compound accumulation.
References
Application Notes: Measuring Mitochondrial Mass with Mito Red Dye using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial mass is a critical indicator of cellular metabolic state, and its alteration is associated with various physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Flow cytometry offers a high-throughput method to quantify mitochondrial mass at the single-cell level. "Mito Red" dyes are a class of red-fluorescent probes used for this purpose.
This document focuses on MitoTracker® Red CMXRos , a widely used "this compound" dye. This cell-permeant probe contains a mildly thiol-reactive chloromethyl group and passively diffuses across the plasma membrane, accumulating in mitochondria.[1][2][3] Its accumulation is dependent on mitochondrial membrane potential.[4][5] Once inside the mitochondria, the dye reacts with thiol groups on mitochondrial proteins, ensuring it is well-retained even after cell fixation and permeabilization.
Principle: The fluorescence intensity of MitoTracker® Red CMXRos is proportional to the mitochondrial mass, assuming a stable mitochondrial membrane potential. Therefore, it provides a semi-quantitative measure of the total mitochondrial content within a cell. It is crucial to consider that significant changes in membrane potential can influence dye accumulation and may require the use of membrane potential-independent dyes like MitoTracker® Green FM for comparative analysis.
Materials and Reagents
-
MitoTracker® Red CMXRos dye (e.g., Cell Signaling Technology #9082, Thermo Fisher Scientific M7512)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS) or other serum
-
Suspension cells or adherent cells of interest
-
Flow cytometer with appropriate laser and filters (e.g., 561 nm excitation laser and ~600 nm emission filter).
-
Flow cytometry tubes or 96-well plates
-
Optional: Fixative solution (e.g., 2-4% paraformaldehyde in PBS)
-
Optional: Viability dye (e.g., LIVE/DEAD™ Fixable Viability dyes) to exclude dead cells from analysis.
Experimental Protocols
Reagent Preparation
-
1 mM MitoTracker® Red CMXRos Stock Solution: Prepare the stock solution by reconstituting the lyophilized solid in high-quality anhydrous DMSO. For a 50 µg vial, this typically requires 94.1 µL of DMSO.
-
Storage: Store the lyophilized solid at -20°C, desiccated and protected from light. Once reconstituted in DMSO, the stock solution should be stored at -20°C, protected from light, and used within a few weeks to avoid degradation. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (typically 20-200 nM) in pre-warmed (37°C) serum-free medium or PBS. It is critical to optimize the concentration for each cell type to achieve optimal staining with minimal toxicity.
Cell Staining Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation:
-
Suspension Cells: Harvest cells and adjust the density to approximately 1 x 10⁶ cells/mL in pre-warmed culture medium.
-
Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Wash once with complete medium to neutralize trypsin and then resuspend in pre-warmed medium at approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Centrifuge the cell suspension (300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in the pre-warmed MitoTracker® Red CMXRos working solution.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
After incubation, add at least 2 volumes of complete medium and centrifuge the cells (300 x g for 5 minutes) to remove excess dye.
-
Discard the supernatant and wash the cell pellet once or twice with PBS or FACS buffer (PBS with 1-2% FBS).
-
-
Optional Steps:
-
Viability Staining: To exclude dead cells, stain with a viability dye according to the manufacturer's protocol, typically before the mitochondrial staining step.
-
Antibody Staining: For co-staining with surface markers, perform antibody incubation after the MitoTracker staining and washing steps, typically for 20-30 minutes at 4°C.
-
Fixation: If fixation is required, resuspend the washed cells in 2-4% paraformaldehyde and incubate for 15 minutes at room temperature. Wash the cells twice with PBS before analysis. MitoTracker® Red CMXRos is retained after fixation.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire events on the flow cytometer. Use unstained cells as a negative control to set the baseline fluorescence.
-
Analyze the data using appropriate flow cytometry software. The median fluorescence intensity (MFI) of the MitoTracker Red signal is used as a measure of mitochondrial mass.
-
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison. Below are example tables summarizing typical experimental parameters.
Table 1: Recommended Staining Conditions for MitoTracker® Red CMXRos
| Parameter | Recommended Range | Notes |
| Dye Concentration | 20 - 200 nM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 15 - 45 minutes | Longer times may increase toxicity. Time should be optimized for each cell type. |
| Incubation Temp. | 37°C | Required for active mitochondrial uptake. |
| Cell Density | 0.5 - 1 x 10⁶ cells/mL | Standard density for flow cytometry staining. |
Table 2: Example Data from Different Cell Lines
| Cell Line | Dye Concentration (nM) | Incubation Time (min) | Relative Median Fluorescence Intensity (MFI) |
| Jurkat (T-lymphocyte) | 100 | 30 | 1.0 (Control) |
| HeLa (Cervical Cancer) | 150 | 30 | 1.8 |
| PBMC (Peripheral Blood) | 15 | 60 | 0.7 |
Note: Data are illustrative and will vary based on experimental conditions and cell physiology.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The overall process from cell preparation to data analysis can be visualized to ensure clarity and reproducibility.
Caption: Flow cytometry workflow for mitochondrial mass measurement.
Signaling Pathway: Regulation of Mitochondrial Biogenesis
Mitochondrial mass is dynamically regulated by the balance between biogenesis (creation) and mitophagy (degradation). The PGC-1α signaling pathway is a master regulator of mitochondrial biogenesis.
Caption: PGC-1α pathway regulating mitochondrial biogenesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Inactive mitochondria (dead/dying cells).- Dye concentration too low.- Insufficient incubation time.- Improper instrument settings. | - Use a viability dye to gate on live cells.- Titrate dye concentration (e.g., 20-200 nM).- Optimize incubation time (15-45 min).- Ensure correct laser and filter set is used. |
| High Background | - Dye concentration too high.- Inadequate washing.- Cell aggregation. | - Reduce dye concentration.- Increase the number of wash steps.- Filter cells before analysis; do not vortex cells harshly. |
| High Variability | - Inconsistent staining times or temperatures.- Dye degradation.- Subjective gating strategy. | - Standardize all incubation steps.- Aliquot and store the dye stock properly; avoid freeze-thaw cycles.- Use an objective gating strategy (e.g., gating the top 90% of the fluorescence range). |
References
Application Notes and Protocols: Mito Red Dye in Immunofluorescence
For researchers, scientists, and drug development professionals, understanding the intricate workings of cellular machinery is paramount. Mitochondria, the powerhouses of the cell, are central to numerous cellular processes, and their dysfunction is implicated in a wide range of diseases. Mito Red dyes, such as the widely used MitoTracker™ Red CMXRos, offer a robust method for labeling and visualizing mitochondria in live cells. A key advantage of certain this compound formulations is their compatibility with immunofluorescence (IF) protocols, allowing for the simultaneous visualization of mitochondrial morphology and the localization of specific proteins of interest.
These application notes provide a detailed overview and protocol for the successful co-staining of mitochondria using this compound dye and target proteins via immunofluorescence.
Introduction to this compound Dye
This compound dyes are cell-permeant fluorescent probes that selectively accumulate in mitochondria. The accumulation is driven by the mitochondrial membrane potential, meaning the dye preferentially labels healthy, active mitochondria. A key feature of dyes like MitoTracker™ Red CMXRos is the presence of a mildly thiol-reactive chloromethyl moiety.[1][2][3][4][5] This group allows the dye to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization steps that are necessary for subsequent antibody staining in immunofluorescence protocols. This is a significant advantage over other mitochondrial dyes that are easily washed out during IF procedures.
Spectral Properties
This compound CMXRos exhibits excitation and emission maxima that are well-suited for multicolor imaging. Its red fluorescence is spectrally distinct from commonly used green fluorophores (e.g., Alexa Fluor 488), minimizing spectral overlap and allowing for clear differentiation of signals.
Quantitative Data Summary
For optimal and reproducible results, careful consideration of dye concentration, incubation times, and fixation methods is crucial. The following table summarizes key quantitative parameters for using this compound CMXRos in immunofluorescence protocols.
| Parameter | Recommended Range | Notes |
| This compound CMXRos Working Concentration | 25–500 nM | For cells to be fixed and permeabilized, a concentration of 100–500 nM is often recommended. Start with a lower concentration to minimize potential artifacts and mitochondrial toxicity. |
| Incubation Time | 15–45 minutes | The optimal time can vary depending on the cell type. |
| Incubation Temperature | 37°C | Maintain normal cell culture conditions during incubation. |
| Excitation Maximum | ~579 nm | Can be effectively excited by a 561 nm laser line. |
| Emission Maximum | ~599 nm | |
| Fixative | 3.7-4% Paraformaldehyde (PFA) or Formaldehyde | Methanol fixation is also an option. |
| Fixation Time | 15 minutes | |
| Permeabilization Agent | 0.2% Triton™ X-100 | |
| Permeabilization Time | 5-10 minutes |
Experimental Workflow Diagram
The following diagram illustrates the key steps for co-labeling mitochondria with this compound and a target protein using immunofluorescence.
Caption: Experimental workflow for immunofluorescence co-staining with this compound.
Detailed Immunofluorescence Protocol with this compound
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be required for specific cell types and target proteins.
Materials:
-
This compound CMXRos dye (or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) or Formaldehyde
-
Triton™ X-100
-
Blocking solution (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from this compound, e.g., Alexa Fluor 488)
-
Mounting medium with or without a nuclear counterstain (e.g., DAPI)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound CMXRos by dissolving the lyophilized powder in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 100-500 nM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
-
Washing: After incubation, remove the staining solution and wash the cells once with pre-warmed, fresh culture medium or PBS.
-
Fixation:
-
Fix the cells by adding a 3.7-4% PFA solution (in PBS or culture medium) and incubating for 15 minutes at room temperature.
-
Alternatively, ice-cold methanol can be used for fixation for 15 minutes at -20°C.
-
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Incubate the fixed cells with a 0.2% Triton™ X-100 solution in PBS for 10 minutes at room temperature.
-
This step is crucial for allowing antibodies to access intracellular epitopes.
-
-
Washing: Wash the cells three times with PBS.
-
Blocking:
-
To prevent non-specific antibody binding, incubate the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its predetermined optimal concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for this compound and the secondary antibody fluorophore.
Application Example: Assessing Mitochondrial Health in Apoptosis
This compound staining, in conjunction with immunofluorescence for apoptosis-related proteins, can provide valuable insights into the role of mitochondria in programmed cell death. For instance, researchers can co-stain with antibodies against proteins like Cytochrome c or AIF (Apoptosis-Inducing Factor) to visualize their release from mitochondria during apoptosis.
The following diagram illustrates the relationship between mitochondrial membrane potential, which is detected by this compound, and the release of pro-apoptotic factors.
Caption: Mitochondrial pathway of apoptosis and its detection.
Troubleshooting
-
Weak or No this compound Signal:
-
Ensure cells are healthy and have active mitochondria, as the dye accumulation is dependent on membrane potential.
-
Increase the dye concentration or incubation time.
-
Confirm the correct filter sets are being used for imaging.
-
-
High Background Staining:
-
Decrease the this compound concentration.
-
Ensure thorough washing after staining.
-
-
Diffuse Staining After Fixation:
-
While MitoTracker Red CMXRos is generally well-retained, some signal loss can occur. Consider increasing the initial staining concentration if this is an issue.
-
Ensure the fixation and permeabilization steps are not too harsh. Some studies have explored alternative fixation methods to better preserve mitochondrial morphology.
-
-
Photobleaching:
-
This compound dyes can be susceptible to photobleaching. Use appropriate laser power and exposure times during imaging and consider using an anti-fade mounting medium.
-
By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound dyes in conjunction with immunofluorescence to gain deeper insights into mitochondrial function and protein localization within the cellular landscape.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 3. korambiotech.com [korambiotech.com]
- 4. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 5. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Mito Red Dye for Apoptosis and Mitochondrial Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito Red dyes, such as MitoTracker™ Red CMXRos, are invaluable tools for the investigation of cellular apoptosis and the assessment of mitochondrial health. These lipophilic cationic fluorochromes passively diffuse across the plasma membrane and accumulate in mitochondria, driven by the organelle's negative membrane potential (ΔΨm). In healthy, non-apoptotic cells, the vibrant red fluorescence of this compound serves as a clear indicator of active, polarized mitochondria. Conversely, a hallmark of early-stage apoptosis is the disruption of the mitochondrial membrane potential, leading to a significant reduction in this compound fluorescence. This characteristic makes this compound a sensitive probe for detecting apoptotic events and evaluating the impact of various stimuli, including drug candidates, on mitochondrial function.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound dye in apoptosis research, complete with detailed experimental protocols and data interpretation guidelines.
Principle of Detection
The functionality of this compound dye in apoptosis detection is intrinsically linked to the physiological changes that occur within mitochondria during programmed cell death.
-
Mitochondrial Membrane Potential (ΔΨm): In healthy cells, the electron transport chain actively pumps protons across the inner mitochondrial membrane, creating a substantial electrochemical gradient known as the mitochondrial membrane potential. This high negative potential is essential for ATP synthesis and overall cellular homeostasis.
-
This compound Accumulation: As a cationic molecule, this compound is electrophoretically drawn into the negatively charged mitochondrial matrix. This accumulation results in a concentrated, bright red fluorescent signal within the mitochondria of healthy cells.
-
Apoptosis and ΔΨm Dissipation: A pivotal event in the intrinsic pathway of apoptosis is the opening of the mitochondrial permeability transition pore (MPTP).[1] This leads to the dissipation of the mitochondrial membrane potential.[1]
-
Reduced this compound Fluorescence: In apoptotic cells with depolarized mitochondria, the driving force for this compound accumulation is lost. Consequently, the dye is no longer sequestered within the mitochondria, resulting in a diffuse, weaker red fluorescent signal throughout the cell.[2] This decrease in mitochondrial fluorescence is a quantifiable indicator of early-stage apoptosis.[3]
Key Applications
-
Early Detection of Apoptosis: Monitoring the decrease in this compound fluorescence allows for the identification of cells in the early stages of apoptosis, often before other markers, such as DNA fragmentation, become apparent.
-
High-Throughput Screening: The fluorescent nature of this compound makes it amenable to high-throughput screening assays using flow cytometry or automated microscopy to assess the apoptotic potential of drug compounds.
-
Multiparametric Analysis: this compound is frequently used in conjunction with other apoptotic markers, such as Annexin V (which detects phosphatidylserine externalization), to provide a more comprehensive picture of the apoptotic process.[2]
-
Studying Mitochondrial Dynamics: Beyond apoptosis, this compound can be used to visualize mitochondrial morphology and localization within living cells.
Data Presentation
Quantitative Analysis of Mitochondrial Membrane Potential
The change in this compound fluorescence intensity can be quantified using flow cytometry and fluorescence microscopy. Below are representative data illustrating the expected changes in fluorescence in healthy versus apoptotic cell populations.
| Cell Population | Mean Fluorescence Intensity (MFI) of this compound (Arbitrary Units) | Percentage of Cells with Low this compound Fluorescence | Interpretation |
| Healthy (Control) | High (e.g., 10,000 - 50,000) | Low (e.g., <5%) | Polarized mitochondria, high ΔΨm |
| Apoptotic (Treated) | Low (e.g., 1,000 - 5,000) | High (e.g., >30%) | Depolarized mitochondria, low ΔΨm |
Note: The actual MFI values will vary depending on the cell type, instrument settings, and experimental conditions.
Co-staining with Annexin V
Combining this compound with Annexin V-FITC (or another fluorescent conjugate) allows for the differentiation of various cell populations.
| Cell Population | This compound Fluorescence | Annexin V-FITC Fluorescence | Interpretation |
| Viable | High Red | Low Green | Healthy cells |
| Early Apoptotic | Low Red | High Green | Loss of ΔΨm and PS externalization |
| Late Apoptotic/Necrotic | Low Red | High Green | Loss of ΔΨm, PS externalization, and loss of membrane integrity |
| Necrotic | Low Red | Low/High Green | Loss of membrane integrity (varies) |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Flow Cytometry using MitoTracker™ Red CMXRos and Annexin V-FITC
This protocol outlines a dual-staining method to quantify apoptosis by assessing both mitochondrial membrane potential and phosphatidylserine (PS) externalization.
Materials:
-
MitoTracker™ Red CMXRos (e.g., from Thermo Fisher Scientific)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Binding Buffer)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Suspension cells or adherent cells to be harvested
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with an appropriate agent and for a suitable duration. Include an untreated control group.
-
-
MitoTracker™ Red CMXRos Staining:
-
Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed cell culture medium. A final concentration of 100-500 nM is generally recommended, but should be optimized for your cell type.
-
Remove the culture medium from the cells and add the MitoTracker™ Red CMXRos staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Washing:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Annexin V-FITC Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Excite the samples with a 488 nm laser.
-
Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm bandpass filter) and MitoTracker™ Red CMXRos fluorescence in the red channel (e.g., 585/42 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Visualization of Mitochondrial Membrane Potential by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of mitochondrial membrane potential in adherent cells.
Materials:
-
MitoTracker™ Red CMXRos
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Apoptosis-inducing agent
-
Adherent cells grown on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Treatment:
-
Plate adherent cells on coverslips or in imaging-compatible dishes.
-
Induce apoptosis as described in Protocol 1.
-
-
Staining:
-
Prepare a working solution of MitoTracker™ Red CMXRos (100-500 nM) in pre-warmed cell culture medium.
-
Remove the culture medium and add the staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
(Optional) During the last 5-10 minutes of incubation, add a nuclear counterstain like Hoechst 33342.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed PBS.
-
Replace with fresh pre-warmed culture medium or PBS for imaging.
-
Image the cells using a fluorescence microscope. Use a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red filter).
-
In healthy cells, you should observe bright, punctate red fluorescence localized to the mitochondria. In apoptotic cells, the red fluorescence will be dimmer and more diffuse.
-
Visualizations
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic pathway of apoptosis.
Experimental Workflow: Dual Staining for Flow Cytometry
Caption: Dual staining workflow for apoptosis detection.
Logical Relationship: Interpreting Flow Cytometry Data
Caption: Interpreting dual staining flow cytometry data.
References
Optimizing MitoTracker™ Red CMXRos Concentration for Diverse Cell Types: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker™ Red CMXRos is a lipophilic cationic dye used for labeling mitochondria in live cells.[1] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1][2][3] The dye passively diffuses across the plasma membrane of live cells and sequesters in active mitochondria.[4] A key feature of MitoTracker™ Red CMXRos is its mild thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins, making the signal well-retained even after fixation with aldehydes.
The optimal staining concentration of MitoTracker™ Red CMXRos is highly dependent on the specific cell type, metabolic activity, and experimental conditions. Using a concentration that is too high can lead to cytotoxicity and artifacts, such as swelling of mitochondria or non-specific staining. Conversely, a concentration that is too low will result in a weak signal. Therefore, it is critical to perform a titration experiment to determine the optimal dye concentration for each cell type and experimental setup. This document provides a detailed protocol for optimizing MitoTracker™ Red CMXRos concentration and offers starting recommendations for various cell lines.
Mechanism of Action & Significance
MitoTracker™ Red CMXRos accumulates in the mitochondria due to the negative mitochondrial membrane potential maintained by healthy, respiring cells. This potential is a critical indicator of mitochondrial function and overall cell health. A decrease in mitochondrial membrane potential is a hallmark of apoptosis (programmed cell death). Therefore, this dye is a powerful tool for assessing mitochondrial localization, morphology, and qualitatively evaluating mitochondrial health in live-cell imaging, flow cytometry, and fixed-cell applications.
Data Summary: Recommended Starting Concentrations
It is crucial to empirically determine the optimal dye concentration. The following table summarizes recommended starting concentration ranges for common cell types based on manufacturer datasheets and published research.
| Cell Type | Recommended Starting Range (nM) | Notes | Source(s) |
| General Guideline | 25 - 500 | The optimal concentration varies by cell type and application. | |
| HeLa (Human cervical cancer) | 50 - 200 | A concentration of 200 nM has been specifically optimized for HeLa cells. | |
| Jurkat (Human T-lymphocyte) | 50 - 200 | Staining for 15-30 minutes is typically sufficient for flow cytometry applications. | |
| A549 (Human lung carcinoma) | 25 - 100 | Higher concentrations (>50 nM) may decrease colony formation capacity. | |
| BEAS-2B (Human lung epithelial) | ~100 | Used to analyze mitochondrial morphology. | |
| Primary Cells | 30 - 200 | Primary cells can be more sensitive; start with lower concentrations. |
Experimental Protocol: Optimization of MitoTracker™ Red CMXRos Concentration
This protocol describes a titration experiment to determine the ideal dye concentration for a specific cell type, balancing maximal signal intensity with minimal cytotoxicity.
Materials and Reagents
-
MitoTracker™ Red CMXRos (e.g., Thermo Fisher Scientific, Cat. No. M7512)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)
-
Adherent or suspension cells of interest
-
96-well clear-bottom imaging plate or chambered coverglass
-
Fluorescence microscope or flow cytometer
-
Optional: A nuclear counterstain (e.g., Hoechst 33342)
-
Optional: A viability dye (e.g., Propidium Iodide, DAPI) for cytotoxicity assessment
Preparation of Solutions
-
1 mM Stock Solution:
-
Warm the vial of lyophilized MitoTracker™ Red CMXRos to room temperature before opening.
-
Reconstitute the 50 µg of dye in high-quality, anhydrous DMSO to make a 1 mM stock solution. For example, add 94.1 µL of DMSO to a 50 µg vial.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions (Titration Series):
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) complete culture medium or appropriate buffer to create a series of working concentrations.
-
Suggested titration range: 25 nM, 50 nM, 100 nM, 200 nM, 400 nM, and 800 nM.
-
Prepare a "No Dye" control using only the medium.
-
Experimental Workflow
Detailed Staining Procedure
-
Cell Seeding: Seed cells on glass-bottom dishes, chambered coverslips, or 96-well imaging plates at a density that will result in 50-70% confluency on the day of the experiment.
-
Staining:
-
For adherent cells, carefully remove the culture medium. For suspension cells, gently pellet the cells and remove the supernatant.
-
Add the pre-warmed working solutions of MitoTracker™ Red CMXRos (from 0 nM to 800 nM) to the respective wells or tubes.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time can also be cell-type dependent.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells twice with fresh, pre-warmed culture medium or buffer to remove any unbound dye.
-
Add fresh, pre-warmed medium to the cells for imaging.
-
Imaging and Analysis
-
Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine/TRITC (Excitation/Emission maxima: ~579/599 nm).
-
For each concentration, acquire images using identical settings (e.g., exposure time, gain).
-
Analysis:
-
Signal Intensity: Observe the brightness of the mitochondrial staining. The optimal concentration should yield bright, specific mitochondrial structures with low cytoplasmic background.
-
Cell Health: Examine cell morphology. Look for signs of stress or toxicity at higher concentrations, such as cell rounding, blebbing, or detachment. Mitochondria should appear as distinct tubules or threads, not swollen or fragmented "donuts".
-
Control: The "No Dye" control should show no signal in the red channel.
-
-
-
Flow Cytometry:
-
After the wash step, resuspend cells in a suitable buffer for flow cytometry analysis.
-
Analyze the geometric mean fluorescence intensity (MFI) for each concentration.
-
Analysis: Plot the MFI against the dye concentration. The optimal concentration will be on the linear portion of the curve, just before it begins to plateau, indicating saturation of the signal.
-
Fixation and Permeabilization (Optional)
MitoTracker™ Red CMXRos is well-retained after fixation, allowing for subsequent immunofluorescence.
-
After live-cell staining and washing, remove the medium.
-
Add a fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature. Alternatively, ice-cold methanol can be used for 15 minutes at -20°C.
-
Wash cells gently three times with PBS.
-
If required, permeabilize the cells with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) before proceeding with immunocytochemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Dye concentration is too low. | Increase the concentration or incubation time. |
| Mitochondrial membrane potential is compromised in cells. | Use a positive control cell line with known healthy mitochondria. | |
| High Background/Non-specific Staining | Dye concentration is too high. | Decrease the dye concentration and/or incubation time. |
| Inadequate washing. | Ensure thorough but gentle washing after the staining step. | |
| Signs of Cytotoxicity | Dye concentration is too high. | Reduce the dye concentration. Perform a viability assay. |
| Prolonged incubation or imaging. | Reduce incubation time and minimize light exposure during imaging to avoid phototoxicity. | |
| Signal Lost After Fixation | Improper fixation method. | Use aldehyde-based fixatives. Avoid organic solvents if possible, although methanol has been reported to work. |
References
Staining Suspension Cells with MitoTracker™ Red CMXRos: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker™ Red CMXRos is a cell-permeant, red-fluorescent dye that selectively stains mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing the stain to be retained even after cell fixation and permeabilization.[1][2][3] This property makes it a valuable tool for assessing mitochondrial health and function, as well as for co-localization studies with other cellular markers. This document provides a detailed protocol for staining suspension cells with MitoTracker™ Red CMXRos, suitable for analysis by fluorescence microscopy and flow cytometry.
Mechanism of Action
MitoTracker™ Red CMXRos passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria, driven by the organelle's negative membrane potential.[3][4] Once inside the mitochondria, the dye's chloromethyl group reacts with thiol groups on mitochondrial proteins, forming covalent bonds. This ensures the dye is well-retained, even if the mitochondrial membrane potential is lost or if the cells undergo fixation and permeabilization for subsequent immunocytochemical analysis.
Figure 1: Mechanism of MitoTracker™ Red CMXRos Staining.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for using MitoTracker™ Red CMXRos.
| Parameter | Value | Reference |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | |
| Recommended Working Concentration | 25 - 500 nM (optimization required) | |
| Typical Incubation Time | 15 - 45 minutes at 37°C | |
| Excitation Maximum | ~579 nm | |
| Emission Maximum | ~599 nm |
| Reagent | Storage Temperature | Stability |
| Lyophilized Powder | -20°C, desiccated, protected from light | At least 6-12 months |
| Reconstituted Stock Solution (1 mM in DMSO) | -20°C, in small aliquots, protected from light | Up to 2 weeks (avoid freeze-thaw cycles) |
Experimental Protocol
This protocol is designed for staining suspension cells for subsequent analysis by fluorescence microscopy or flow cytometry.
Materials
-
MitoTracker™ Red CMXRos (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Suspension cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HHBS)
-
Microcentrifuge tubes or conical tubes
-
Centrifuge
-
Incubator (37°C)
-
(Optional) Fixative solution (e.g., 2-4% formaldehyde in PBS)
-
(Optional) Permeabilization buffer (e.g., 0.2% Triton™ X-100 in PBS or ice-cold methanol)
Experimental Workflow
Figure 2: Experimental workflow for staining suspension cells.
Step-by-Step Procedure
1. Reagent Preparation
a. 1 mM Stock Solution: Allow the vial of lyophilized MitoTracker™ Red CMXRos to warm to room temperature before opening. To create a 1 mM stock solution, reconstitute the 50 µg of powder in 94.1 µL of high-quality, anhydrous DMSO. Mix well until fully dissolved. It is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light, for up to two weeks. Avoid repeated freeze-thaw cycles.
b. Working Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically in the range of 25-500 nM) in a pre-warmed (37°C) suitable buffer or growth medium. The optimal concentration is cell-type dependent and should be determined empirically. To minimize potential mitochondrial toxicity, it is advisable to use the lowest concentration that provides adequate signal.
2. Cell Preparation
a. Harvest the suspension cells from culture by centrifugation (e.g., 800 x g for 5 minutes).
b. Aspirate the supernatant.
3. Staining
a. Gently resuspend the cell pellet in the pre-warmed (37°C) MitoTracker™ Red CMXRos staining solution.
b. Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
4. Washing
a. After incubation, centrifuge the cells to form a pellet and carefully aspirate the staining solution.
b. Resuspend the cells in fresh, pre-warmed growth medium or buffer to remove any excess dye.
c. Repeat the wash step if high background fluorescence is observed.
5. Analysis
The stained cells are now ready for analysis by fluorescence microscopy or flow cytometry.
6. Optional: Fixation and Permeabilization
If subsequent immunostaining or other intracellular labeling is required, the cells can be fixed and permeabilized.
a. Fixation: After washing, resuspend the cells in a fixative solution (e.g., 2-4% formaldehyde in PBS) and incubate for 15 minutes at room temperature or 37°C.
b. Washing after Fixation: Centrifuge the cells, discard the fixative, and wash them several times with PBS.
c. Permeabilization: Resuspend the fixed cells in a permeabilization buffer, such as ice-cold methanol for 15 minutes at -20°C or 0.2% Triton™ X-100 in PBS for 10 minutes at room temperature.
d. Final Washes: Wash the cells with PBS to remove the permeabilization agent before proceeding with further staining protocols.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Low dye concentration- Short incubation time- Loss of mitochondrial membrane potential | - Increase the working concentration of MitoTracker™ Red.- Increase the incubation time.- Use a positive control with healthy, actively respiring cells. |
| High Background Fluorescence | - High dye concentration- Insufficient washing | - Decrease the working concentration of the dye.- Increase the number of wash steps after staining. |
| Cell Death/Toxicity | - Dye concentration is too high- Prolonged incubation time | - Titrate the dye to the lowest effective concentration.- Reduce the incubation time. |
| Signal Lost After Fixation | - Improper fixation method | - Use an aldehyde-based fixative like formaldehyde. MitoTracker™ Red CMXRos is generally well-retained after fixation. |
References
Application Notes and Protocols for Mito Red Dye: A Tool for Long-Term Mitochondrial Tracking in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Mito Red dye for the long-term tracking of mitochondria in living cells. This document includes an overview of the dye's properties, detailed experimental protocols for various applications, and a summary of its performance characteristics in a comparative format.
Introduction to this compound Dye
This compound is a cell-permeant, rhodamine-based fluorescent dye that specifically accumulates in mitochondria.[1] Its sequestration within these organelles is primarily dependent on the mitochondrial membrane potential (ΔΨm).[1] Healthy, active mitochondria maintain a high membrane potential, leading to the concentration of the cationic this compound dye within the mitochondrial matrix and resulting in a bright red fluorescence. This dependence on membrane potential makes this compound a valuable tool not only for visualizing mitochondrial morphology and localization but also for assessing mitochondrial function and cell health. A decrease in mitochondrial membrane potential, an early indicator of apoptosis, will lead to a diminished fluorescent signal.[1] Certain formulations are designed for enhanced retention and photostability, making them suitable for extended time-lapse imaging experiments.
Performance Characteristics
To facilitate the selection of an appropriate mitochondrial probe, the following table summarizes the key performance characteristics of this compound and comparable long-term tracking dyes.
| Property | This compound | MitoTracker Red CMXRos | MitoTracker Deep Red FM |
| Excitation (nm) | ~560 - 569 | ~579 | ~644 |
| Emission (nm) | ~580 - 594 | ~599 | ~665 |
| Mitochondrial Accumulation | Membrane potential-dependent | Primarily membrane potential-dependent | Partially membrane potential-dependent |
| Fixability | Yes (Aldehyde-fixable) | Yes (Aldehyde-fixable) | Yes (Aldehyde-fixable) |
| Photostability | Generally good, but can be susceptible to phototoxicity with prolonged high-intensity illumination. | More photostable than rhodamine 123. | High photostability, suitable for long-term imaging. Fluorescence half-life of approximately 1.96 ± 0.05 hours under continuous confocal imaging. |
| Cytotoxicity | Low at typical working concentrations (20-200 nM). | Can induce phototoxicity upon illumination. | Generally low cytotoxicity at nanomolar concentrations. Higher concentrations can impact cell viability and colony formation. |
| Signal-to-Noise Ratio | Good, with specific mitochondrial staining. | High, with bright mitochondrial staining. | High, with excellent signal-to-noise ratio. |
| Long-Term Tracking | Suitable for time-lapse imaging over several hours. | Suitable for long-term tracking. | Excellent for long-term imaging, with tracking possible for over 12 hours. |
Experimental Protocols
Detailed methodologies for key applications of this compound dye are provided below.
Protocol 1: General Staining of Mitochondria in Live Adherent Cells
This protocol outlines the fundamental procedure for staining mitochondria in live, adherent cells for subsequent fluorescence microscopy.
Materials:
-
This compound dye
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., Rhodamine or TRITC)
Procedure:
-
Prepare Stock Solution: Dissolve 50 µg of this compound in 78 µL of anhydrous DMSO to create a 1 mM stock solution. Store this stock solution in small aliquots at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 20-200 nM in pre-warmed complete cell culture medium. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Preparation: Grow adherent cells on a sterile glass-bottom dish or coverslip to an appropriate confluency (typically 5x10⁴ to 5x10⁵ cells/mL).
-
Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS or culture medium. Add the prepared staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light. The optimal incubation time can vary between cell types.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed, fresh culture medium to remove any unbound dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set for red fluorescence.
Workflow for General Mitochondrial Staining
Caption: Workflow for staining mitochondria in live adherent cells.
Protocol 2: Assessing Mitophagy using this compound and LysoTracker Green
This protocol allows for the visualization of mitophagy, the selective degradation of mitochondria by autophagy, through the co-localization of mitochondria (stained with this compound) and lysosomes (stained with LysoTracker Green).
Materials:
-
This compound dye
-
LysoTracker Green DND-26
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes
-
Mitophagy inducer (e.g., CCCP, Oligomycin)
-
Fluorescence microscope with appropriate filter sets for red and green fluorescence
Procedure:
-
Cell Preparation: Culture cells on a glass-bottom dish to the desired confluency.
-
Induce Mitophagy (Optional): Treat cells with a mitophagy-inducing agent according to the specific experimental requirements.
-
Prepare Staining Solution: Prepare a working solution containing both this compound (e.g., 250 nM) and LysoTracker Green (e.g., 100 nM) in pre-warmed complete cell culture medium.
-
Staining: Remove the culture medium from the cells and add the dual-staining solution.
-
Incubation: Incubate the cells for at least 45 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium.
-
Imaging: Immediately acquire images using a fluorescence microscope. Look for the co-localization of red fluorescent puncta (mitochondria) with green fluorescent puncta (lysosomes), which indicates mitolysosome formation.
Logical Flow for Mitophagy Assessment
Caption: Logical workflow for assessing mitophagy.
Protocol 3: Tracking Mitochondrial Fission and Fusion Dynamics
This protocol is designed for time-lapse imaging to observe dynamic changes in mitochondrial morphology, specifically fission (division) and fusion (merging) events.
Materials:
-
This compound dye
-
Live-cell imaging medium
-
Cells cultured on a glass-bottom dish suitable for long-term imaging
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Staining: Stain the cells with this compound as described in Protocol 1. Use the lowest effective concentration to minimize phototoxicity during long-term imaging.
-
Imaging Setup: Place the stained cells on the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 15-20 minutes.
-
Time-Lapse Imaging: Acquire a time-lapse series of images using the confocal microscope. The imaging parameters (e.g., laser power, exposure time, frame interval) should be optimized to minimize photobleaching and phototoxicity while maintaining a sufficient signal-to-noise ratio and temporal resolution to capture fission and fusion events.
-
Data Analysis: Analyze the resulting image series to identify and quantify mitochondrial fission and fusion events over time. This can be done manually or using specialized image analysis software.
Experimental Design for Fission/Fusion Analysis
Caption: Experimental workflow for mitochondrial dynamics analysis.
Signaling Pathway Visualization
This compound dye is instrumental in studying cellular processes where mitochondrial health is a key factor, such as apoptosis. The intrinsic pathway of apoptosis is heavily dependent on changes in the mitochondrial outer membrane permeability.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
Caption: The intrinsic apoptosis pathway initiated by cellular stress.
In this pathway, cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which cause mitochondrial outer membrane permeabilization (MOMP). This event, which can be monitored by changes in this compound fluorescence, results in the release of cytochrome c, initiating the caspase cascade that culminates in apoptosis.
References
Multiparameter Analysis of Cellular Health Using MitoTracker Red and Companion Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular bioenergetics, metabolism, and signaling, playing a pivotal role in cell health, disease, and apoptosis. The ability to simultaneously assess multiple mitochondrial and cellular parameters provides a comprehensive understanding of cellular function and response to various stimuli, including therapeutic agents. MitoTracker Red CMXRos is a red-fluorescent dye that selectively stains mitochondria in live cells, with its accumulation being dependent on the mitochondrial membrane potential (ΔΨm)[1][2]. This key feature allows it to be used not only for mitochondrial localization but also as an indicator of mitochondrial health. In multiparameter analysis, MitoTracker Red is frequently combined with other fluorescent probes to concurrently measure apoptosis, reactive oxygen species (ROS) production, mitochondrial mass, and calcium concentration. This document provides detailed application notes and protocols for conducting such multiparameter analyses using fluorescence microscopy and flow cytometry.
Principle of Multiparameter Analysis
Multiparameter analysis leverages the distinct spectral characteristics of various fluorescent probes to simultaneously gather data on several cellular events within the same sample. This approach provides a more holistic view of cellular processes compared to single-parameter measurements. For instance, a decrease in MitoTracker Red fluorescence, indicating a drop in mitochondrial membrane potential, can be correlated with the externalization of phosphatidylserine (a marker of early apoptosis detected by Annexin V) and an increase in mitochondrial superoxide levels (detected by MitoSOX Red)[3][4][5]. This allows for a detailed investigation of the sequence of events during cellular processes like apoptosis.
Applications
-
Apoptosis Research: Simultaneously assess mitochondrial membrane potential, phosphatidylserine externalization, and plasma membrane integrity to delineate the stages of apoptosis.
-
Drug Discovery and Toxicology: Evaluate the impact of novel compounds on mitochondrial function, ROS production, and overall cell viability to screen for therapeutic potential or toxicity.
-
Cancer Biology: Investigate the metabolic state and apoptotic susceptibility of cancer cells in response to anti-cancer agents.
-
Neuroscience: Study the role of mitochondrial dysfunction and oxidative stress in neurodegenerative diseases.
-
Immunology: Assess the metabolic fitness and activation state of immune cells.
Fluorescent Probes for Multiparameter Analysis with MitoTracker Red CMXRos
A selection of commonly used fluorescent probes for multiparameter analysis in conjunction with MitoTracker Red CMXRos is presented below. The choice of probes should be guided by the specific cellular parameters of interest and the available excitation and emission channels on the detection instrument.
| Probe Name | Parameter Measured | Excitation (nm) | Emission (nm) | Common Application |
| MitoTracker Red CMXRos | Mitochondrial Membrane Potential (ΔΨm) & Localization | 579 | 599 | Stains mitochondria in live cells; intensity is dependent on ΔΨm. |
| Annexin V-FITC / Alexa Fluor 488 | Early Apoptosis | 495 | 519 | Binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. |
| Propidium Iodide (PI) / SYTOX Green | Cell Viability (Membrane Integrity) | 535 (PI) / 504 (SYTOX Green) | 617 (PI) / 523 (SYTOX Green) | Enters cells with compromised plasma membranes, indicating late apoptosis or necrosis. |
| MitoSOX Red | Mitochondrial Superoxide | 510 | 580 | Specifically targeted to mitochondria where it is oxidized by superoxide, becoming fluorescent. |
| MitoTracker Green FM | Mitochondrial Mass | 490 | 516 | Stains mitochondria irrespective of membrane potential, providing a measure of mitochondrial content. |
| Fluo-4 AM | Intracellular Calcium (Ca2+) | 494 | 516 | A cell-permeant dye that indicates intracellular calcium concentration upon hydrolysis by cellular esterases. |
| Hoechst 33342 / DAPI | Nuclear Staining / Cell Cycle | 350 (Hoechst) / 358 (DAPI) | 461 (Hoechst) / 461 (DAPI) | Stains the nucleus, allowing for cell counting and cell cycle analysis. |
Experimental Protocols
The following are generalized protocols for multiparameter analysis using MitoTracker Red CMXRos. Optimal staining concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Protocol 1: Simultaneous Analysis of Mitochondrial Membrane Potential and Apoptosis
This protocol allows for the concurrent measurement of mitochondrial membrane potential (MitoTracker Red CMXRos), early apoptosis (Annexin V-FITC), and cell death (Propidium Iodide).
Materials:
-
MitoTracker Red CMXRos (1 mM stock in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure for Adherent Cells (Microscopy or Flow Cytometry):
-
Seed cells in a suitable culture vessel and grow to the desired confluency.
-
Induce apoptosis using the desired treatment. Include an untreated control.
-
Prepare a working solution of MitoTracker Red CMXRos in pre-warmed cell culture medium at a final concentration of 100-500 nM.
-
Remove the culture medium and add the MitoTracker Red CMXRos working solution to the cells.
-
Incubate for 15-45 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS.
-
For flow cytometry, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE). For microscopy, proceed with live-cell imaging or fixation.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze immediately by flow cytometry or fluorescence microscopy.
Data Interpretation:
-
Healthy Cells: High MitoTracker Red fluorescence, low Annexin V-FITC, and low Propidium Iodide.
-
Early Apoptotic Cells: Low MitoTracker Red fluorescence, high Annexin V-FITC, and low Propidium Iodide.
-
Late Apoptotic/Necrotic Cells: Low MitoTracker Red fluorescence, high Annexin V-FITC, and high Propidium Iodide.
Protocol 2: Concurrent Measurement of Mitochondrial Membrane Potential and Mitochondrial Superoxide
This protocol enables the simultaneous detection of changes in mitochondrial membrane potential (MitoTracker Red CMXRos) and mitochondrial superoxide production (MitoSOX Red).
Materials:
-
MitoTracker Red CMXRos (1 mM stock in DMSO)
-
MitoSOX Red indicator (5 mM stock in DMSO)
-
Cell culture medium
-
PBS
Procedure for Live-Cell Imaging:
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips.
-
Treat cells with the experimental compound to induce oxidative stress.
-
Prepare a staining solution containing both MitoTracker Red CMXRos (e.g., 100 nM) and MitoSOX Red (e.g., 5 µM) in pre-warmed cell culture medium.
-
Remove the culture medium and add the combined staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. The incubation time for MitoSOX Red may need to be optimized depending on the cell type.
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for red and far-red fluorescence.
Data Interpretation:
-
An increase in MitoSOX Red fluorescence indicates an elevation in mitochondrial superoxide levels.
-
A concurrent decrease in MitoTracker Red CMXRos fluorescence suggests mitochondrial depolarization, which can be a consequence of oxidative stress.
Protocol 3: Assessing Mitochondrial Mass and Membrane Potential
This protocol allows for the ratiometric analysis of mitochondrial membrane potential relative to mitochondrial mass using MitoTracker Red CMXRos and MitoTracker Green FM.
Materials:
-
MitoTracker Red CMXRos (1 mM stock in DMSO)
-
MitoTracker Green FM (1 mM stock in DMSO)
-
Cell culture medium
-
PBS
Procedure for Flow Cytometry:
-
Prepare a cell suspension of 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
Prepare a staining solution containing MitoTracker Red CMXRos (e.g., 50 nM) and MitoTracker Green FM (e.g., 100 nM).
-
Add the staining solution to the cell suspension.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice by centrifugation and resuspension in fresh, pre-warmed PBS.
-
Resuspend the final cell pellet in PBS for flow cytometric analysis.
-
Analyze the cells using a flow cytometer, detecting MitoTracker Green in the FITC channel and MitoTracker Red in the PE or a comparable channel.
Data Interpretation:
-
Functional Mitochondria: High MitoTracker Green and high MitoTracker Red fluorescence.
-
Dysfunctional Mitochondria: High MitoTracker Green and low MitoTracker Red fluorescence, indicating depolarized mitochondria within cells that still have a significant mitochondrial mass.
-
The ratio of MitoTracker Red to MitoTracker Green fluorescence can provide a normalized measure of mitochondrial membrane potential that accounts for variations in mitochondrial content between cells.
Visualizations
Caption: General workflow for multiparameter analysis.
Caption: Intrinsic apoptosis signaling pathway.
Caption: Workflow for ROS and ΔΨm analysis.
Caption: Mitochondrial signaling interplay.
References
- 1. abpbio.com [abpbio.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships of diverse apoptotic death process patterns to mitochondrial membrane potential (Δψm) evaluated by three-parameter flow cytometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Mitochondrial Analysis in Primary Cell Cultures Using Mito Red
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mito Red, a rhodamine-based cationic dye, for the analysis of mitochondrial function in primary cell cultures. The protocols detailed below are designed to ensure robust and reproducible results for assessing mitochondrial membrane potential, a key indicator of mitochondrial health and cellular viability.
Introduction to this compound
This compound is a cell-permeant fluorescent dye that selectively accumulates in mitochondria of live cells.[1][2] Its accumulation is driven by the mitochondrial membrane potential (ΔΨm).[1][3] In healthy, respiring cells with a polarized mitochondrial membrane, the dye is sequestered in the mitochondria, emitting a bright red fluorescence.[1] A decrease in mitochondrial membrane potential, often an early event in apoptosis or cellular stress, leads to a reduction in the dye's accumulation and a corresponding decrease in fluorescence intensity. This characteristic makes this compound a valuable tool for assessing mitochondrial health in response to various stimuli, including drug candidates and toxins.
Some formulations of this compound, such as MitoTracker® Red CMXRos, contain a mildly thiol-reactive chloromethyl moiety that allows the dye to be retained in the mitochondria even after fixation with aldehydes. This feature is particularly useful for experiments that require subsequent immunocytochemistry or other downstream analyses.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this compound in primary cell cultures.
Table 1: Reagent Preparation and Storage
| Parameter | Value | Source |
| This compound Stock Solution Concentration | 1 mM in anhydrous DMSO | |
| Storage of Stock Solution | -20°C, protected from light | |
| Stock Solution Stability (Lyophilized) | Up to 12 months at -20°C, desiccated | |
| Stock Solution Stability (in DMSO) | Up to 2 weeks at -20°C; avoid freeze-thaw cycles |
Table 2: Staining and Imaging Parameters
| Parameter | Recommended Range | Source |
| Working Concentration (Live-cell imaging) | 20 - 200 nM | |
| Working Concentration (Fixed-cell imaging) | 100 - 500 nM | |
| Incubation Time | 15 - 60 minutes | |
| Incubation Temperature | 37°C | |
| Excitation Wavelength (λex) | ~560 - 581 nm | |
| Emission Wavelength (λem) | ~580 - 600 nm | |
| Recommended Microscope Filter | Rhodamine or TRITC filter set |
Experimental Protocols
Protocol for Live-Cell Imaging of Mitochondria
This protocol is suitable for real-time analysis of mitochondrial membrane potential in primary cell cultures.
Materials:
-
Primary cells cultured on glass-bottom dishes or coverslips
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
Prepare 1 mM this compound Stock Solution: Dissolve 50 µg of this compound in 78 µl (for Sigma-Aldrich product) or 94.1 µl (for Cell Signaling Technology product) of anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) culture medium to the desired final concentration (typically 20-200 nM). It is crucial to protect the working solution from light.
-
Cell Preparation: Ensure primary cells are seeded at an appropriate density (e.g., 5x10⁴ to 5x10⁵ cells/mL) on a glass slide or dish suitable for microscopy.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the pre-warmed this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the primary cell type and should be determined empirically.
-
Wash: After incubation, remove the staining solution and wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging: Immediately observe the stained cells using a fluorescence microscope equipped with a rhodamine or TRITC filter set.
Protocol for Fixed-Cell Imaging of Mitochondria
This protocol is for applications where cells need to be fixed after mitochondrial staining, for example, for co-staining with antibodies. Note that only certain this compound formulations are fixable.
Materials:
-
All materials from the live-cell imaging protocol
-
4% Formaldehyde or 10% Formalin Buffer in PBS
-
Permeabilization solution (e.g., 0.2% Triton™ X-100 in PBS or ice-cold acetone) (optional)
Procedure:
-
Staining: Follow steps 1-6 of the live-cell imaging protocol. For fixed-cell applications, a higher working concentration of 100-500 nM may be beneficial.
-
Fixation: After washing, add freshly prepared, pre-warmed 4% formaldehyde or 10% formalin buffer to the cells and incubate for 15-20 minutes at 37°C or room temperature.
-
Wash: Remove the fixation solution and wash the cells two to three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells. You can incubate the fixed cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature or with ice-cold acetone for 5 minutes. After permeabilization, rinse the cells with PBS.
-
Imaging: The fixed and stained cells can now be imaged or proceed with further staining protocols (e.g., immunocytochemistry).
Visualizations
Signaling Pathway: this compound Accumulation
The following diagram illustrates the principle of this compound accumulation in mitochondria, which is dependent on the mitochondrial membrane potential.
Caption: Mechanism of this compound accumulation in mitochondria.
Experimental Workflow
The diagram below outlines the general workflow for staining primary cells with this compound for mitochondrial analysis.
Caption: General workflow for this compound staining.
Considerations for Drug Development and Toxicology
-
P-glycoprotein (P-gp) Interaction: It is important to note that MitoTracker Red has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump. In cell types that overexpress P-gp, the dye may be actively transported out of the cell, leading to an underestimation of mitochondrial membrane potential. This should be considered when working with certain cancer cell lines or tissues known to have high P-gp expression.
-
Toxicity Screening: The assessment of mitochondrial toxicity is a critical component of drug safety evaluation. Assays utilizing this compound can serve as an early screening tool to identify compounds that induce mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
-
Co-staining: For a more comprehensive analysis, this compound can be used in conjunction with other fluorescent probes to simultaneously measure different cellular parameters. For instance, co-staining with a mitochondrial superoxide indicator like MitoSOX™ Red can provide insights into the relationship between mitochondrial membrane potential and reactive oxygen species (ROS) production.
By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound to gain valuable insights into mitochondrial health and function in primary cell cultures, aiding in both basic research and the development of safer and more effective therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mito Red Staining
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for high background fluorescence when using Mito Red and similar mitochondrial dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye used for staining mitochondria in live cells.[1] It is a lipophilic cation, meaning it carries a positive charge and readily passes through cell membranes.[2] Its accumulation within the mitochondria is driven by the highly negative mitochondrial membrane potential (MMP).[3] Healthy, active mitochondria maintain a strong negative charge, which attracts and concentrates the positively charged this compound dye in the mitochondrial matrix.[1][4] Consequently, the fluorescence intensity of this compound is often used as an indicator of mitochondrial health and function. Some formulations of similar dyes also contain a mildly thiol-reactive chloromethyl group that allows them to covalently bind to mitochondrial proteins, making the signal more permanent and less dependent on membrane potential after the initial accumulation.
Q2: What are the most common causes of high background fluorescence?
High background fluorescence, which can obscure the specific mitochondrial signal, typically arises from a few key issues:
-
Dye concentration is too high: Using an excessive concentration of this compound is a frequent cause of diffuse cytoplasmic staining.
-
Incubation time is too long: Leaving the dye on the cells for an extended period can lead to non-specific binding and accumulation in other cellular compartments.
-
Inadequate washing: Failure to thoroughly wash away unbound dye after incubation will result in high background.
-
Cell health: Unhealthy or dying cells may have a compromised mitochondrial membrane potential, leading to less efficient dye uptake into the mitochondria and more diffuse staining in the cytoplasm.
-
Fixation issues: Certain fixation methods can disrupt the mitochondrial membrane and cause the dye to leak out, leading to a diffuse signal.
In-Depth Troubleshooting Guide
Problem: My mitochondrial signal is weak, and the background is very high.
High background can make it difficult to distinguish the specific mitochondrial staining from non-specific fluorescence. This is often due to suboptimal dye concentration or incubation time.
Solution 1: Optimize Dye Concentration and Incubation Time
The optimal concentration and incubation time can vary significantly between different cell types. It is crucial to perform a titration to find the ideal conditions for your specific experiment.
Recommended Starting Conditions for Optimization:
| Parameter | Recommended Range | Notes |
| Dye Concentration | 20 nM - 200 nM | Start with a low concentration (e.g., 50 nM) and increase if the signal is too weak. For some cell types, concentrations up to 500 nM may be necessary. |
| Incubation Time | 15 - 45 minutes | Shorter incubation times generally lead to lower background. Start with 30 minutes and adjust as needed. |
| Incubation Temperature | 37°C | Incubation should be performed under conditions appropriate for the specific cell type. |
To perform an optimization experiment, set up a matrix of varying concentrations and incubation times to identify the combination that yields the highest signal-to-noise ratio.
Solution 2: Improve Washing and Imaging Procedures
Proper washing is critical to remove unbound dye. Additionally, using the correct imaging medium can reduce background fluorescence.
-
Washing: After incubation, wash the cells at least twice with a warm, fresh buffer or growth medium.
-
Imaging Medium: For live-cell imaging, consider using a phenol red-free medium, as phenol red can contribute to background fluorescence.
Experimental Protocols
Standard Protocol for Staining Adherent Cells with this compound
This protocol provides a general starting point. Optimization will be required for specific cell types and experimental conditions.
-
Cell Preparation: Grow adherent cells on sterile coverslips or in an appropriate imaging dish to the desired confluency.
-
Prepare Staining Solution:
-
Allow the this compound stock solution (typically 1 mM in DMSO) to warm to room temperature.
-
Dilute the stock solution in a warm, serum-free medium or buffer (like PBS) to the desired final concentration (e.g., 50-200 nM). It is critical to use the working solution promptly after preparation.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells, ensuring they are completely covered.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with a fresh, pre-warmed medium or buffer to remove any unbound dye.
-
-
Imaging:
-
Image the live cells using a fluorescence microscope with the appropriate filter sets (e.g., Excitation/Emission ~644/665 nm).
-
Protocol for Fixation After Staining (If Required)
Note that fixation can sometimes compromise the staining quality. Live-cell imaging is generally recommended. If fixation is necessary, a gentle protocol is advised.
-
Follow the staining and washing steps as described above.
-
After the final wash, add a fresh solution of 2-4% formaldehyde in PBS.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Aspirate the fixation solution and wash the cells several times with PBS.
-
The cells are now ready for mounting and imaging. Be aware that some signal loss may occur after fixation.
Visual Guides
Mechanism of this compound Accumulation
The following diagram illustrates how this compound dye enters the cell and accumulates in the mitochondria, driven by the mitochondrial membrane potential.
Caption: Mechanism of this compound accumulation in mitochondria.
Troubleshooting Workflow for High Background
This flowchart provides a logical sequence of steps to diagnose and resolve high background fluorescence issues.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
Mito Red dye signal loss after cell fixation with PFA
This guide provides troubleshooting and frequently asked questions for researchers encountering signal loss of mitochondrial dyes, such as MitoTracker™ Red CMXRos, after cell fixation with paraformaldehyde (PFA).
Frequently Asked Questions (FAQs)
Q1: What is Mito Red dye and how does it label mitochondria?
This compound dyes, such as MitoTracker™ Red CMXRos, are lipophilic and positively charged. This allows them to passively cross the plasma membrane of live cells. They are then drawn to and accumulate in the mitochondria due to the organelle's highly negative membrane potential.[1][2] A key feature of dyes like MitoTracker™ Red CMXRos is a mildly thiol-reactive chloromethyl group. This group covalently binds to thiol-containing proteins within the mitochondrial matrix, which helps to anchor the dye in place even after the mitochondrial membrane potential is lost during fixation.[3][4][5]
Q2: Why does paraformaldehyde (PFA) fixation lead to a loss of this compound signal?
Signal loss after PFA fixation can occur for several reasons:
-
Loss of Membrane Potential: PFA fixation, like other aldehyde-based fixatives, disrupts cellular processes, including the maintenance of the mitochondrial membrane potential. For dyes that rely solely on this potential for accumulation, the signal is quickly lost. While fixable dyes like MitoTracker™ Red CMXRos are designed to be retained, a compromised potential can affect initial dye loading and retention.
-
Changes in Mitochondrial Morphology: PFA fixation has been shown to induce artifacts, including the fragmentation of mitochondrial networks into smaller, more circular structures. This change in morphology can appear as a diffuse or altered signal.
-
Suboptimal Staining or Fixation: Insufficient dye concentration, inadequate incubation time, or the use of old or improperly prepared PFA can all lead to a weak initial signal that is further diminished by the fixation process.
Q3: Can the this compound signal be retained after fixation?
Yes, many MitoTracker™ probes, including MitoTracker™ Red CMXRos, are specifically designed to be retained after aldehyde fixation. However, success depends on an optimized protocol. Some signal reduction after fixation is common, but a complete loss of signal indicates a problem in the experimental procedure.
Q4: I'm still losing my signal. What are the most critical steps in the protocol to check?
The most critical steps are the initial live-cell staining and the fixation itself.
-
Confirm Live-Cell Staining: Always check your staining in live cells with a microscope before proceeding to fixation. If the signal is weak or diffuse in live cells, it will not be satisfactory after fixation.
-
Use Fresh Fixative: Always use freshly prepared paraformaldehyde solution (e.g., from powder, not from aged stock solutions). The pH and osmolarity of the PFA solution are also critical for preserving cell structure.
-
Optimize Dye Concentration: For cells that will be fixed, a higher initial concentration of the dye (in the range of 100-500 nM) is often required compared to live-cell imaging alone.
Q5: Are there alternative fixatives that work better than PFA for preserving mitochondrial dyes?
Yes, several alternatives may provide better results:
-
PFA + Glutaraldehyde (GA) Mixture: Adding a low concentration of glutaraldehyde (e.g., 0.075% to 1.5%) to your PFA solution (e.g., 2% to 3%) can significantly improve the preservation of mitochondrial morphology and dye retention.
-
Glyoxal: This small dialdehyde fixative has been shown to act faster than PFA and can offer better preservation of cellular morphology, leading to improved immunostaining for some mitochondrial targets.
-
Methanol/Acetone: These are precipitating fixatives and are generally not recommended as they can extract lipids and may not retain the dye well. However, for some specific applications, ice-cold methanol or acetone can be tested as an alternative.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with this compound signal loss after fixation.
Initial Problem: Weak, diffuse, or absent this compound fluorescence after PFA fixation.
Caption: Troubleshooting decision tree for this compound signal loss.
Data Summary: Fixation Methods
The choice of fixative can significantly impact both mitochondrial morphology and dye retention. The following table summarizes common methods and their effects.
| Fixative | Recommended Concentration | Incubation Time | Pros | Cons |
| Paraformaldehyde (PFA) | 2% - 4% | 15 min | Common, compatible with many antibodies. | Can cause mitochondrial fragmentation and dye leakage. |
| PFA + Glutaraldehyde (GA) | 2-3% PFA + 0.075-1.5% GA | 15 min | Superior preservation of mitochondrial morphology and network structure. | May increase background autofluorescence, potentially masking epitopes for subsequent IHC/IF. |
| Glyoxal | Vendor-specific | ~15-30 min | Acts faster than PFA, better preservation of cell morphology, may improve signal for some targets. | Less common, may require more optimization for specific antibody co-staining. |
| Methanol / Acetone | 100% (ice-cold) | 5 min | Can be tested as a quick alternative. | Denaturing fixatives; can cause cell shrinkage and extract membrane lipids, leading to signal loss. |
Experimental Protocols
Protocol 1: Standard Staining and PFA Fixation
This protocol is a standard starting point for staining adherent cells with MitoTracker™ Red CMXRos followed by PFA fixation.
Caption: Standard workflow for this compound staining and PFA fixation.
Methodology:
-
Prepare Staining Solution: Dilute the MitoTracker™ Red CMXRos stock solution (typically 1 mM in DMSO) to a final working concentration of 100-500 nM in pre-warmed (37°C) cell culture medium.
-
Stain Cells: Remove the culture medium from adherent cells and replace it with the staining solution. Incubate for 15-45 minutes under normal growth conditions (37°C, 5% CO₂).
-
Wash: Remove the staining solution and wash the cells gently with fresh, pre-warmed medium or buffer. At this stage, you can check the staining on a fluorescence microscope.
-
Fixation: Carefully remove the wash medium and add freshly prepared, pre-warmed 2-4% PFA in PBS or medium. Incubate for 15 minutes at 37°C.
-
Final Washes: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Downstream Processing: The cells are now fixed and can be permeabilized (e.g., with Triton™ X-100 or cold acetone) for immunofluorescence or mounted for imaging.
Protocol 2: Alternative Fixation with PFA and Glutaraldehyde
This protocol is recommended for experiments where preserving the fine structure of the mitochondrial network is critical.
Methodology:
-
Stain and Wash Cells: Follow steps 1-3 from Protocol 1.
-
Prepare Fixative: Create a fresh fixation solution containing a combination of PFA and glutaraldehyde. A common starting point is 3% PFA with 1.5% GA or 2% PFA with 0.075% GA in a suitable buffer (e.g., PBS or HEPES).
-
Fixation: Add the pre-warmed PFA/GA fixative to the cells and incubate for 15 minutes at room temperature or 37°C.
-
Final Washes: Remove the fixative and wash thoroughly with PBS (3-5 times) to remove residual aldehydes.
-
Downstream Processing: Proceed with your experimental workflow. Note that the glutaraldehyde may increase autofluorescence, which might require adjustments to imaging settings or the use of a quenching agent like sodium borohydride.
References
Technical Support Center: Best Practices for Long-Term Mitochondrial Staining with Mito Red Dyes
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of cytotoxicity associated with Mito Red and other similar mitochondrial dyes in long-term studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you acquire reliable and reproducible data while maintaining cell health.
Troubleshooting Guide: Common Issues with this compound Dyes in Long-Term Imaging
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death or morphological changes (blebbing, vacuolization) over time. | Dye-induced cytotoxicity: this compound and similar dyes can be inherently toxic to cells, especially with prolonged exposure. | - Optimize dye concentration: Use the lowest possible concentration that provides a satisfactory signal. Start with a titration experiment (e.g., 10-100 nM) to determine the optimal concentration for your cell type and experimental duration.[1] - Minimize incubation time: Incubate cells with the dye for the shortest duration required for adequate mitochondrial labeling (e.g., 15-30 minutes).[2][3] - Consider alternative dyes: For very long-term studies, explore less toxic alternatives like cyanine-based dyes (e.g., PK this compound) or genetically encoded mitochondrial reporters.[4][5] |
| Phototoxicity: The combination of the fluorescent dye and excitation light generates reactive oxygen species (ROS), which are toxic to cells. | - Reduce light exposure: - Lower the laser power/light intensity to the minimum required for a good signal-to-noise ratio. - Decrease the exposure time per image. - Increase the time interval between acquisitions in time-lapse experiments. - Use antioxidants: Supplement the imaging medium with antioxidants like Trolox (a vitamin E analog) or N-acetylcysteine (NAC) to quench ROS. | |
| Fading fluorescence signal during the experiment (photobleaching). | Photobleaching: The fluorophore is irreversibly damaged by the excitation light. | - Reduce light exposure: Follow the same recommendations as for reducing phototoxicity. - Use photostable dyes: Consider newer generation cyanine-based dyes that are engineered for enhanced photostability. - Use antifade reagents: For live-cell imaging, you can use reagents like VectaCell Trolox Antifade Reagent. |
| High background or non-specific staining. | Excess dye concentration: Using too high a concentration of the dye can lead to non-specific binding to other cellular structures. | - Optimize dye concentration: Perform a titration to find the lowest effective concentration. - Thorough washing: After incubation with the dye, wash the cells thoroughly with fresh, pre-warmed medium or buffer to remove any unbound dye. |
| Dye precipitation: The dye may come out of solution, forming fluorescent aggregates. | - Proper dye preparation: Ensure the dye is fully dissolved in high-quality, anhydrous DMSO to make a stock solution (e.g., 1 mM). - Filter the working solution: If you observe precipitates, you can filter the final working solution before adding it to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound dye cytotoxicity?
A1: this compound dyes, like other rhodamine and cyanine-based mitochondrial probes, are lipophilic cations that accumulate in the mitochondria due to the negative mitochondrial membrane potential. Their cytotoxicity in long-term studies stems from two main factors:
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Inherent chemical toxicity: Prolonged exposure to the dye molecules can interfere with mitochondrial function and overall cell health.
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Phototoxicity: Upon excitation with light, these dyes can generate reactive oxygen species (ROS) that damage cellular components, leading to stress and cell death.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A2: The optimal concentration is a balance between achieving a strong fluorescent signal and minimizing cytotoxicity. It is crucial to perform a dose-response experiment. A suggested starting range is 10-100 nM. You can assess cell viability over your intended experimental duration using assays like the MTT assay or by monitoring morphological changes.
Q3: Are there less toxic alternatives to this compound for long-term mitochondrial imaging?
A3: Yes, several alternatives are available for long-term studies:
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Cyanine-based dyes: Newer probes like PK this compound have been shown to have significantly lower phototoxicity compared to traditional MitoTracker dyes.
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Genetically encoded reporters: Expressing fluorescent proteins fused to a mitochondrial targeting sequence (e.g., BacMam Mito-GFP) provides a non-invasive way to label mitochondria for very long-term imaging without the issue of dye toxicity and dilution due to cell division.
Q4: Can I use antioxidants to reduce phototoxicity, and if so, which ones are recommended?
A4: Yes, antioxidants can be very effective at quenching the reactive oxygen species (ROS) that cause phototoxicity. Trolox, a water-soluble analog of vitamin E, is a commonly used and effective antioxidant for live-cell imaging. A typical working concentration is between 0.1 and 1 mM.
Q5: How does phototoxicity affect mitochondrial function, and how can I monitor it?
A5: Phototoxicity can lead to a decrease in mitochondrial membrane potential, an early indicator of cellular stress. You can monitor this using potentiometric dyes like TMRE (Tetramethylrhodamine, Ethyl Ester). A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Quantitative Comparison of Mitochondrial Dye Cytotoxicity
The following tables summarize data from published studies to help you compare the cytotoxicity and phototoxicity of different mitochondrial dyes.
Table 1: Comparative Phototoxicity of Mitochondrial Dyes in HeLa Cells
| Dye | Concentration | Illumination Time (minutes) | Cell Viability (%) | Reference |
| MitoTracker Red CMXRos (MTR) | 250 nM | 5 | ~0% | |
| MitoTracker Deep Red (MTDR) | 250 nM | 5 | ~0% | |
| PK this compound | 250 nM | 15 | ~50% | |
| PK Mito Deep Red | 250 nM | 15 | >60% |
Table 2: Comparative Phototoxicity of Mitochondrial Dyes in 143B TK- Cells (Colony Formation Assay)
| Dye | Concentration | Light Dose (J/cm²) | Cell Killing (%) | Reference |
| CMXRos (MitoTracker Red) | 100-250 nM | 1.2 | ~90% | |
| TMRE | 100-250 nM | 1.2 | ~40% | |
| Rhodamine 123 | 100-250 nM | 1.2 | Low | |
| MitoTracker Green | 100-250 nM | 1.2 | Low | |
| JC-1 | 100-250 nM | 1.2 | Low |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Assessing Cytotoxicity using MTT Assay
This protocol outlines a method to determine the lowest effective concentration of this compound dye and to quantify its long-term cytotoxicity.
Materials:
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Your cell line of interest
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Complete cell culture medium
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This compound dye (e.g., MitoTracker™ Red CMXRos)
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Anhydrous DMSO
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
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Microplate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment. Incubate for 24 hours to allow for cell attachment.
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Dye Preparation: Prepare a 1 mM stock solution of this compound dye in anhydrous DMSO. From this stock, prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 nM) in pre-warmed complete culture medium.
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Cell Staining: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound dye. Include a "no dye" control. Incubate for 30 minutes at 37°C.
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Washing: After incubation, gently remove the dye-containing medium and wash the cells twice with pre-warmed PBS.
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Long-Term Incubation: Add fresh, pre-warmed complete culture medium to all wells and return the plate to the incubator.
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MTT Assay: At your desired time points (e.g., 24, 48, 72 hours): a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Shake the plate gently for 15 minutes to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the "no dye" control.
Protocol 2: Reducing Phototoxicity with the Antioxidant Trolox
This protocol describes how to supplement your imaging medium with Trolox to mitigate phototoxicity during long-term live-cell imaging.
Materials:
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Cells stained with this compound dye
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Live-cell imaging medium (phenol red-free)
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VectaCell Trolox Antifade Reagent (or a 100 mM stock solution of Trolox in ethanol)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Prepare Trolox-Containing Medium: Dilute the Trolox stock solution into your pre-warmed live-cell imaging medium to a final concentration of 0.1-1 mM. A starting concentration of 300 µM is often effective.
-
Cell Preparation: Prepare and stain your cells with this compound dye according to your optimized protocol.
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Medium Exchange: Just before imaging, replace the culture medium with the freshly prepared Trolox-containing imaging medium.
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Live-Cell Imaging: Proceed with your long-term imaging experiment. Remember to use the lowest possible light exposure.
-
Controls: It is advisable to include a control group of cells imaged in medium without Trolox to assess the effectiveness of the antioxidant in your specific experiment.
Protocol 3: Long-Term Mitochondrial Labeling with BacMam Mito-GFP
This protocol provides a method for labeling mitochondria using a genetically encoded fluorescent reporter for long-term studies.
Materials:
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Your cell line of interest
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Complete cell culture medium
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CellLight™ Mitochondria-GFP, BacMam 2.0 reagent
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Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a suitable imaging dish or plate.
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Transduction: a. Determine the desired number of particles per cell (PPC). A starting point of 30 PPC is recommended, but this should be optimized for your cell line. b. Calculate the required volume of the BacMam reagent. c. Directly add the calculated volume of the BacMam reagent to your cells in their complete culture medium. Gently mix.
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Incubation: Return the cells to the incubator for at least 16 hours to allow for the expression of the fluorescent protein.
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Imaging: The cells are now ready for long-term live-cell imaging. The GFP-labeled mitochondria can be visualized using standard GFP filter sets.
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Fixation (Optional): If needed, cells can be fixed with a formaldehyde-based fixative after live imaging.
Visualizations
Experimental Workflow for Reducing this compound Cytotoxicity
Caption: Workflow for optimizing this compound staining and minimizing cytotoxicity.
Decision Tree for Troubleshooting this compound Staining Issues
Caption: Troubleshooting decision tree for this compound cytotoxicity.
Signaling Pathway of Phototoxicity
Caption: Simplified pathway of light-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lubio.ch [lubio.ch]
- 5. Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
issues with Mito Red staining in fixed versus live cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Mito Red dyes for mitochondrial staining in both live and fixed-cell applications.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Condition | Possible Cause | Suggested Solution |
| Live & Fixed Cells | Inadequate Dye Concentration: The concentration of this compound is too low for optimal staining in your specific cell type. | Increase the dye concentration in increments. Typical ranges are between 25-500 nM, but optimization is crucial. For post-staining fixation, a higher concentration (100-500 nM) may be necessary.[1] |
| Insufficient Incubation Time: The dye has not had enough time to accumulate in the mitochondria. | Increase the incubation time. Typical incubation periods range from 15 to 45 minutes.[1][2] | |
| Incorrect Filter Set: The microscope's filter set does not match the excitation and emission spectra of the this compound dye. | Ensure you are using the appropriate filter set for your specific this compound variant (e.g., a TRITC filter for dyes with similar spectra).[3] | |
| Live Cells Only | Low Mitochondrial Membrane Potential (ΔΨm): The cells are unhealthy or apoptotic, leading to dissipated ΔΨm which is required for the accumulation of many this compound dyes. | Use healthy, actively growing cells. Include a positive control (e.g., untreated cells) to verify normal mitochondrial function. Consider using a potentiometric dye like TMRM to specifically assess mitochondrial membrane potential.[3] |
| Fixed Cells Only | Fixation Before Staining: The cells were fixed before the addition of a membrane potential-dependent this compound dye. Fixation dissipates the mitochondrial membrane potential, preventing dye accumulation. | For membrane potential-dependent dyes, always stain live cells before fixation. If you must stain already fixed cells, consider using an antibody against a mitochondrial protein (e.g., TOMM20 or COX IV) as an alternative. |
| Loss of Dye During Fixation/Permeabilization: The specific this compound dye is not well-retained after fixation. | Use a "fixable" version of this compound, such as one containing a thiol-reactive chloromethyl moiety (e.g., MitoTracker™ Red CMXRos), which covalently binds to mitochondrial proteins. Avoid using methanol for fixation as it can extract membranes and lead to signal loss. |
Issue 2: High Background or Diffuse Cytoplasmic Staining
| Condition | Possible Cause | Suggested Solution |
| Live & Fixed Cells | Excessive Dye Concentration: High concentrations can lead to non-specific binding and cytoplasmic fluorescence. | Reduce the dye concentration. It is recommended to keep the dye concentration as low as possible to minimize artifacts. |
| Over-incubation: Leaving the dye on for too long can lead to its accumulation in other cellular compartments. | Decrease the incubation time. Perform a time-course experiment to determine the optimal staining duration for your cells. | |
| Imaging in Growth Medium: Components in the cell culture medium, such as serum and phenol red, can increase background fluorescence. | After incubation with the dye, wash the cells and replace the staining solution with fresh, pre-warmed buffer (like PBS or HBSS) or phenol red-free medium before imaging. | |
| Fixed Cells Only | Dye Leakage Post-Fixation: The fixation process can compromise mitochondrial membranes, causing the dye to leak into the cytoplasm. | Use an appropriate fixative. Paraformaldehyde (PFA) is generally preferred over methanol. Consider using a combination of PFA and a low concentration of glutaraldehyde to better preserve mitochondrial morphology. Ensure you are using a fixable this compound dye. |
Frequently Asked Questions (FAQs)
Q1: Can I use any this compound dye for staining fixed cells?
A: No. Many this compound dyes are cationic and accumulate in the mitochondria based on the negative mitochondrial membrane potential (ΔΨm). The fixation process dissipates this membrane potential, meaning these dyes will not be effectively retained. For staining followed by fixation, you must use a "fixable" this compound dye, such as those with a thiol-reactive chloromethyl group that allows for covalent bonding within the mitochondria.
Q2: My mitochondrial staining looks fragmented and punctate in fixed cells, but appears as a tubular network in live cells. Why is this?
A: The fixation process itself can alter mitochondrial morphology. Paraformaldehyde (PFA) fixation has been shown to sometimes induce mitochondrial fragmentation, leading to a more punctate appearance compared to the elongated, tubular networks seen in healthy live cells. To better preserve the native mitochondrial structure, consider optimizing your fixation protocol by using fresh PFA solutions or employing a combination of PFA and glutaraldehyde.
Q3: What is the optimal concentration of this compound to use?
A: The optimal concentration is highly dependent on the specific cell type and experimental conditions. A general starting range is 25-500 nM. It is always recommended to perform a concentration titration to find the lowest possible concentration that gives a bright signal with low background. For experiments involving fixation, a slightly higher concentration within this range (100-500 nM) may be required to ensure sufficient signal retention.
Q4: How long should I incubate my cells with this compound?
A: A typical incubation time is between 15 and 45 minutes at 37°C. However, the optimal time can vary. It is advisable to perform a time-course experiment to determine the ideal incubation period for your specific cells and dye concentration.
Q5: Can I perform immunostaining after staining with a fixable this compound?
A: Yes, fixable this compound dyes are designed for this purpose. After staining the live cells and fixing with an appropriate aldehyde-based fixative, you can proceed with permeabilization (e.g., using Triton X-100) and your standard immunocytochemistry protocol.
Quantitative Data Summary
| Parameter | Live Cell Staining | Fixed Cell Staining (Stain-Then-Fix) |
| Fluorescence Intensity | Typically bright and robust. | Often reduced or dimmer compared to live cells. An increase in dye concentration before fixation may be needed to compensate. |
| Staining Pattern | Well-defined, often tubular mitochondrial networks in healthy cells. | Can become diffuse or punctate. The degree of morphological preservation is highly dependent on the fixation protocol. |
| Signal-to-Noise Ratio | Generally high, with low cytoplasmic background. | Can be lower due to potential dye leakage into the cytoplasm, leading to higher background. |
| Cell Viability | Maintained during imaging. Low dye concentrations and exposure times are crucial to minimize phototoxicity. | Not applicable as cells are fixed. However, the health of the cells before staining and fixation is critical for accurate results. |
Experimental Protocols
Protocol 1: Staining Mitochondria in Live Cells
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Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
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Prepare Staining Solution: Prepare a fresh working solution of this compound dye in pre-warmed (37°C) serum-free medium or buffer (e.g., PBS). The final concentration should be optimized, typically between 25-200 nM.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed medium or buffer.
-
Imaging: Add fresh, pre-warmed medium or buffer to the cells and image immediately on a fluorescence microscope equipped with a suitable filter set and environmental chamber.
Protocol 2: Staining Mitochondria in Live Cells Followed by Fixation
-
Cell Preparation: Culture cells on coverslips suitable for immunofluorescence.
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Prepare Staining Solution: Prepare a fresh working solution of a fixable this compound dye (e.g., MitoTracker™ Red CMXRos) in pre-warmed (37°C) serum-free medium. A higher concentration (e.g., 100-500 nM) may be necessary.
-
Staining and Incubation: Stain the live cells as described in Protocol 1, steps 3 and 4.
-
Wash: Remove the staining solution and wash the cells once with pre-warmed medium.
-
Fixation: Carefully remove the wash medium and add a freshly prepared 3.7-4% paraformaldehyde (PFA) solution in PBS. Incubate for 15 minutes at room temperature.
-
Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If subsequent antibody staining is required, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 10 minutes.
-
Further Processing: Wash again with PBS and proceed with blocking and antibody incubation steps for immunofluorescence, or mount the coverslip for imaging.
Visualizations
Caption: Experimental workflows for this compound staining in live versus fixed cells.
Caption: Impact of fixation on membrane potential-dependent this compound dye accumulation.
References
Optimizing Incubation Time for Mito Red Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Mito Red staining experiments. All recommendations are based on established protocols and address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for MitoTracker Red CMXRos?
The ideal incubation time for MitoTracker Red CMXRos is highly dependent on the cell type and experimental conditions. Generally, a range of 15 to 45 minutes at 37°C is recommended.[1][2][3][4] It is crucial to empirically determine the optimal time for your specific cells to achieve bright mitochondrial staining with minimal background. Shorter incubation times may be sufficient for some cell lines, while others may require longer periods for the dye to accumulate in the mitochondria.[5]
Q2: What is the recommended concentration range for MitoTracker Red CMXRos?
The recommended working concentration for MitoTracker Red CMXRos typically falls between 50 nM and 200 nM. However, concentrations can range from as low as 15 nM to as high as 500 nM depending on the cell type and application. Starting with a concentration around 100-200 nM is a good practice, followed by optimization to find the lowest possible concentration that provides a strong signal, which helps in reducing potential cytotoxicity and non-specific staining.
Q3: Can I fix my cells after staining with MitoTracker Red CMXRos?
Yes, a key advantage of MitoTracker Red CMXRos is its retention in mitochondria even after fixation with aldehyde-based fixatives. A common fixation protocol involves using 2-4% formaldehyde in a suitable buffer for about 15 minutes at 37°C. It is important to note that some signal loss can occur after fixation, and in such cases, slightly increasing the initial dye concentration may be necessary.
Q4: Why is my MitoTracker Red staining diffuse throughout the cytoplasm instead of being localized to the mitochondria?
Diffuse cytoplasmic staining is a common issue that can arise from several factors:
-
Over-incubation: Incubating the cells with the dye for too long can lead to non-specific staining.
-
Excessive dye concentration: Using a concentration that is too high can cause the dye to accumulate in other cellular compartments.
-
Loss of mitochondrial membrane potential: MitoTracker Red CMXRos accumulates in active mitochondria with an intact membrane potential. If the cells are unhealthy or the mitochondrial membrane potential is compromised, the dye will not be effectively sequestered in the mitochondria.
-
Improper fixation: In some cases, the fixation process can cause the dye to leak from the mitochondria.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound staining experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inadequate dye concentration or incubation time. | Increase the concentration of MitoTracker Red CMXRos in increments (e.g., from 100 nM to 200 nM) and/or extend the incubation time (e.g., from 15 min to 30-45 min). |
| Low mitochondrial activity. | Ensure cells are healthy and metabolically active. Use a positive control with healthy cells to verify the staining protocol. | |
| Incorrect filter set on the microscope. | Verify that you are using the appropriate filter set for MitoTracker Red CMXRos (Excitation: ~579 nm, Emission: ~599 nm). | |
| High Background/Diffuse Staining | Dye concentration is too high. | Titrate the MitoTracker Red CMXRos concentration downwards. Start with the recommended range and perform a dilution series to find the optimal concentration for your cell type. |
| Incubation time is too long. | Reduce the incubation time. A time-course experiment (e.g., 15, 30, 45 minutes) can help determine the optimal duration. | |
| Inadequate washing. | After incubation, wash the cells thoroughly with a pre-warmed, suitable buffer or growth medium to remove any unbound dye. | |
| Signal Loss After Fixation | Dye leakage during fixation. | Optimize your fixation protocol. Try fixing with 3.7% formaldehyde in complete growth medium at 37°C for 15 minutes. Some researchers suggest that a slight increase in the initial dye concentration can compensate for signal loss during fixation. |
| Incompatible fixative. | While formaldehyde is generally recommended, some protocols suggest trying ice-cold methanol as an alternative, though this can sometimes extract lipids and affect the signal of certain mitochondrial dyes. | |
| Phototoxicity/Cell Death | The dye can be toxic to cells over time, especially when illuminated. | Image the cells as soon as possible after staining. Use the lowest possible laser power during imaging to minimize phototoxicity. |
Quantitative Data Summary
The optimal staining conditions for MitoTracker Red CMXRos can vary significantly between different cell types. The following table provides a summary of reported starting concentrations and incubation times for a few common cell lines.
| Cell Type | Concentration | Incubation Time | Reference |
| HeLa Cells | 200 nM | 15 min | |
| Primary Cortical Neurons | 200 nM | 30 min | |
| SH-SY5Y Cells | 100 nM | 45 min | |
| Primary Neurons | 100 nM | 45 min | |
| T. brucei (bloodstream form) | 100 nM | 5 min |
Experimental Protocols
Detailed Methodology for Staining Adherent Cells
This protocol provides a step-by-step guide for staining adherent cells with MitoTracker Red CMXRos.
1. Reagent Preparation:
- 1 mM Stock Solution: Dissolve 50 µg of MitoTracker Red CMXRos in 94 µL of high-quality anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Working Solution: On the day of the experiment, warm an aliquot of the stock solution to room temperature. Dilute the 1 mM stock solution in a pre-warmed (37°C) suitable buffer or growth medium to the desired final concentration (e.g., 50-200 nM).
2. Cell Preparation:
- Grow adherent cells on coverslips or in culture dishes to the desired confluency.
3. Staining:
- Remove the growth medium from the cells.
- Add the pre-warmed working solution of MitoTracker Red CMXRos to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-45 minutes at 37°C, protected from light.
4. Washing:
- Remove the staining solution.
- Wash the cells with fresh, pre-warmed buffer or growth medium to remove excess dye.
5. Imaging (Live Cells):
- Image the cells immediately using a fluorescence microscope with the appropriate filter set (Excitation/Emission: ~579/599 nm).
6. (Optional) Fixation and Permeabilization:
- Fixation: After washing, add a freshly prepared fixative (e.g., 2-4% formaldehyde in a suitable buffer) and incubate for 15 minutes at 37°C.
- Washing: Wash the cells gently several times with a suitable buffer.
- Permeabilization (if required for subsequent immunostaining): Incubate the fixed cells with a permeabilization agent (e.g., 0.2% Triton X-100 in PBS) for 10 minutes.
- Washing: Wash the cells with a suitable buffer and proceed with your downstream application.
Visualizations
Caption: Experimental workflow for MitoTracker Red CMXRos staining.
References
Technical Support Center: Optimizing Mito Red Signal-to-Noise Ratio in Confocal Microscopy
Welcome to the technical support center for improving the signal-to-noise ratio of your Mito Red mitochondrial staining in confocal microscopy experiments. This guide provides troubleshooting advice and frequently asked questions to help you achieve high-quality, clear images of mitochondria.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining and imaging that can lead to a poor signal-to-noise ratio.
Question: Why is my background fluorescence high, obscuring the mitochondrial signal?
High background fluorescence is a frequent issue that can significantly reduce the quality of your images. Several factors can contribute to this problem.
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Suboptimal Dye Concentration: Using a dye concentration that is too high can lead to non-specific binding and increased background. It is crucial to optimize the concentration for your specific cell type and experimental conditions.[1][2][3]
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Inadequate Washing Steps: Insufficient washing after dye incubation can leave residual dye in the medium and on the coverslip, contributing to background noise. Ensure thorough but gentle washing steps are included in your protocol.[1][4]
-
Serum in Staining Medium: Some mitochondrial dyes can exhibit decreased fluorescence intensity and higher background in the presence of serum. Consider staining in a serum-free medium or buffer.
-
Autofluorescence: Cells and certain culture media components can naturally fluoresce, creating a background signal that can interfere with your this compound signal. It is recommended to image an unstained control sample to assess the level of autofluorescence.
-
Collagen-Coated Plates: If you are using collagen-coated plates, some mitochondrial staining reagents may bind to the collagen, resulting in increased background staining.
Recommended Actions:
-
Optimize Dye Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound that provides a bright mitochondrial signal with minimal background.
-
Enhance Washing: Increase the number and duration of washes with pre-warmed buffer or medium after incubation with the dye.
-
Use Serum-Free Medium for Staining: If possible, replace the complete medium with a serum-free medium or a balanced salt solution (like HBSS) during the staining and washing steps.
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Characterize Autofluorescence: Image unstained cells using the same laser and filter settings to determine the contribution of autofluorescence to your signal.
-
Consider Alternative Dyes for Coated Plates: If using collagen-coated plates, consider a dye specifically designed to have low background on such surfaces.
Question: My this compound signal is weak or fading quickly (photobleaching). What can I do?
A weak or rapidly diminishing signal can be due to photobleaching or issues with the staining protocol itself.
-
Photobleaching: Excessive exposure to high-intensity laser light can irreversibly destroy the fluorophore, leading to signal loss.
-
Low Dye Concentration: While high concentrations can increase background, a concentration that is too low will result in a weak initial signal.
-
Short Incubation Time: The dye may not have had sufficient time to accumulate in the mitochondria. Longer incubation times may lead to brighter staining.
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Loss of Mitochondrial Membrane Potential: Many red mitochondrial dyes, including those similar to MitoTracker Red CMXRos, accumulate in mitochondria based on the mitochondrial membrane potential (Δψm). If your cells are unhealthy or treated with a substance that dissipates this potential, the dye will not be retained, leading to a weak signal.
Recommended Actions:
-
Optimize Imaging Parameters:
-
Reduce Laser Power: Use the lowest laser power that provides a detectable signal.
-
Decrease Exposure Time/Dwell Time: Minimize the time the sample is illuminated by the laser.
-
Use Averaging: Line or frame averaging can improve the signal-to-noise ratio without significantly increasing laser power.
-
Open the Pinhole: A slightly larger pinhole can increase the amount of light collected, though this may slightly reduce optical sectioning.
-
-
Optimize Staining Protocol:
-
Titrate Dye Concentration: Experiment with a range of this compound concentrations to find the optimal balance between signal strength and background.
-
Increase Incubation Time: Try extending the incubation period to allow for better dye accumulation.
-
-
Assess Cell Health and Mitochondrial Membrane Potential:
-
Ensure your cells are healthy and viable before and during the experiment.
-
If your experimental treatment is expected to affect mitochondrial health, consider using a dye that is independent of membrane potential for mitochondrial localization, or use a ratiometric dye like JC-1 to assess membrane potential changes directly.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound dyes?
The optimal concentration can vary depending on the specific dye, cell type, and experimental conditions. However, a general starting point for many red mitochondrial dyes is in the nanomolar (nM) range. It is always recommended to perform a titration to find the ideal concentration for your experiment.
Q2: How long should I incubate my cells with this compound?
Incubation times typically range from 15 to 60 minutes. Longer incubation times may result in brighter staining, but could also lead to increased background or cellular stress. Optimization for your specific cell line is recommended.
Q3: Can I fix my cells after staining with this compound?
Some this compound-type dyes, like MitoTracker™ Red CMXRos, are well-retained after fixation with aldehydes (e.g., formaldehyde or paraformaldehyde). However, the fluorescence intensity may decrease after fixation. It is crucial to check the manufacturer's protocol for your specific dye to confirm its suitability for fixation. For dyes that are not well-retained after fixation, it is recommended to perform live-cell imaging.
Q4: What are the excitation and emission wavelengths for this compound dyes?
The exact excitation and emission maxima will vary depending on the specific fluorophore. For deep-red mitochondrial probes, the maximum excitation is often around 644 nm, and the maximum emission is around 665 nm. Always consult the technical datasheet for your specific this compound product to determine the optimal settings for your confocal microscope.
Quantitative Data Summary
The following tables summarize key quantitative parameters for mitochondrial staining and imaging. These values should be used as a starting point for optimization.
Table 1: Recommended Staining Parameters for Red Mitochondrial Dyes
| Parameter | Recommended Range | Notes |
| Dye Concentration | 25 - 500 nM | Highly dependent on cell type and specific dye. Titration is critical. |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also background. |
| Incubation Temperature | 37°C | To ensure active mitochondrial uptake. |
| Staining Medium | Serum-free medium or HBSS | Serum may increase background fluorescence. |
Table 2: Confocal Microscopy Settings for Improving Signal-to-Noise
| Parameter | Recommendation for High Signal-to-Noise | Rationale |
| Laser Power | As low as possible | Minimizes photobleaching and phototoxicity. |
| Pinhole Size | 1 Airy Unit (can be slightly increased) | Balances optical sectioning with signal collection. |
| Scan Speed | Slower scan speeds | Increases the number of photons collected per pixel. |
| Averaging | Line or frame averaging (2-4x) | Reduces random noise in the image. |
| Detector Gain | Adjust to avoid saturation | Increases signal amplification, but high gain can also amplify noise. |
Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell Imaging of Mitochondria with this compound
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Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution (typically in DMSO) to the desired final working concentration in pre-warmed (37°C) serum-free medium or a balanced salt solution like HBSS. It is important to prepare this solution fresh.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed complete medium or buffer to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed medium to the cells and immediately proceed with imaging on the confocal microscope.
Visualizations
Below are diagrams illustrating key concepts and workflows for optimizing your this compound experiments.
Caption: Experimental workflow for this compound staining and confocal imaging.
Caption: Troubleshooting logic for poor this compound signal-to-noise ratio.
Caption: Mechanism of potential-dependent mitochondrial dye uptake.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. MitoBrilliant™ Protocol [tocris.com]
- 3. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitochondrial Staining in Metabolically Inactive Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with mitochondrial staining, particularly when using Mito Red in metabolically inactive cells.
Introduction
Mitochondrial fluorescent dyes are essential tools for assessing mitochondrial health, localization, and activity. However, the interpretation of staining results can be complex, especially in cells with low metabolic rates, such as quiescent, senescent, or drug-treated cells. This guide focuses on the challenges associated with this compound (a derivative of X-rosamine, like MitoTracker™ Red CMXRos), a commonly used dye whose accumulation is dependent on the mitochondrial membrane potential (MMP), and provides solutions and alternative approaches for reliable mitochondrial analysis in metabolically quiescent cells.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or absent in my experimental cells?
A1: this compound accumulation is driven by the mitochondrial membrane potential (MMP), which is generated by active mitochondrial respiration.[1][2][3] Metabolically inactive cells, such as quiescent or senescent cells, often have a reduced MMP.[2][4] Consequently, the driving force for this compound accumulation is diminished, leading to a weak or undetectable signal. It is crucial to distinguish between a low signal due to reduced metabolic activity and one caused by apoptosis, as both can result in a decreased MMP.
Q2: Can I use this compound to quantify mitochondrial mass in quiescent cells?
A2: No, this compound is not a reliable indicator of mitochondrial mass in cells with altered metabolic states. Since its accumulation is dependent on MMP, a decrease in fluorescence intensity may reflect a decrease in mitochondrial activity rather than a reduction in the actual number or mass of mitochondria. For quantifying mitochondrial mass, a membrane potential-independent dye is recommended.
Q3: My this compound staining shows diffuse cytoplasmic fluorescence instead of distinct mitochondrial localization. What could be the cause?
A3: Diffuse cytoplasmic staining with this compound can occur for several reasons:
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Loss of Mitochondrial Membrane Potential: A significant drop in MMP, either due to metabolic inactivity or apoptosis, can prevent the dye from accumulating in the mitochondria, leading to non-specific staining in the cytoplasm.
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Inappropriate Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding to other cellular membranes.
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Fixation Issues: While MitoTracker™ Red CMXRos is fixable, improper fixation techniques can sometimes lead to dye leakage and diffuse staining. It is often recommended to analyze the staining in live cells before fixation.
Q4: Are there alternative dyes for staining mitochondria in metabolically inactive cells?
A4: Yes, several alternatives are available:
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MitoTracker™ Green FM: This dye is often described as being largely independent of mitochondrial membrane potential and is therefore suitable for staining the total mitochondrial mass regardless of metabolic state.
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JC-1: This is a ratiometric dye that can provide a more quantitative measure of MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with low MMP, it remains as monomers that fluoresce green. The ratio of red to green fluorescence provides an indication of the mitochondrial polarization state.
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Nonyl Acridine Orange (NAO): This dye is reported to bind to cardiolipin in the inner mitochondrial membrane and its accumulation is considered to be independent of MMP.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | 1. Low mitochondrial membrane potential (MMP) due to metabolic inactivity or quiescence. 2. Suboptimal dye concentration or incubation time. 3. Incorrect filter set for fluorescence detection. | 1. Use a membrane potential-independent dye like MitoTracker™ Green FM to confirm the presence of mitochondria. 2. Use a ratiometric dye like JC-1 to quantify the MMP. 3. Optimize the staining protocol by titrating the this compound concentration (typically 50-200 nM) and incubation time (15-45 minutes). 4. Ensure you are using the appropriate filter set for red fluorescence (e.g., TRITC or Texas Red). |
| High Background or Diffuse Staining | 1. Dye concentration is too high, leading to non-specific binding. 2. Loss of MMP causing dye to remain in the cytoplasm. 3. Fixation artifacts. | 1. Reduce the concentration of this compound. 2. Analyze live cells to confirm mitochondrial localization before fixation. 3. Wash cells with fresh, pre-warmed media after staining and before imaging. |
| Difficulty Distinguishing Between Quiescence and Apoptosis | Both conditions can lead to a decrease in MMP and therefore reduced this compound staining. | 1. Co-stain with an early apoptosis marker, such as Annexin V. 2. Perform a functional assay for apoptosis, such as a caspase activity assay. 3. Use JC-1 to observe the shift from red to green fluorescence, which is a hallmark of MMP collapse in apoptosis. |
| Phototoxicity or Altered Mitochondrial Morphology | Prolonged exposure to excitation light can induce phototoxicity and alter mitochondrial dynamics. | 1. Minimize the exposure time and intensity of the excitation light. 2. Use a lower dye concentration. 3. Acquire images quickly after staining. |
Data Presentation: Comparative Analysis of Mitochondrial Dyes
The following table summarizes representative quantitative data from a hypothetical experiment comparing the performance of this compound, MitoTracker™ Green FM, and JC-1 in metabolically active (proliferating) and metabolically inactive (quiescent) cells. Quiescence was induced by serum starvation for 48 hours. Fluorescence intensity was measured using flow cytometry.
| Cell State | Mitochondrial Dye | Mean Fluorescence Intensity (Arbitrary Units) | JC-1 Red/Green Ratio | Interpretation |
| Metabolically Active (Proliferating) | This compound CMXRos | 850 ± 65 | N/A | High MMP, active mitochondria. |
| MitoTracker™ Green FM | 920 ± 70 | N/A | High mitochondrial mass. | |
| JC-1 | Red: 780 ± 55, Green: 85 ± 10 | 9.18 | Polarized mitochondria with high MMP. | |
| Metabolically Inactive (Quiescent) | This compound CMXRos | 210 ± 30 | N/A | Low MMP, reduced mitochondrial activity. |
| MitoTracker™ Green FM | 890 ± 80 | N/A | Mitochondrial mass is maintained. | |
| JC-1 | Red: 150 ± 25, Green: 450 ± 40 | 0.33 | Depolarized mitochondria with low MMP. |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of Cellular Quiescence
A. Serum Starvation:
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Culture cells to 60-70% confluency in complete growth medium.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the complete medium with a serum-free basal medium.
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Incubate the cells for 24-48 hours to induce quiescence.
B. Contact Inhibition:
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Culture cells in complete growth medium until they reach 100% confluency.
-
Maintain the confluent culture for an additional 24-48 hours to ensure cells have entered a quiescent state due to contact inhibition.
Protocol 2: Comparative Mitochondrial Staining
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Prepare populations of metabolically active (proliferating) and metabolically inactive (quiescent, induced by serum starvation or contact inhibition) cells.
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For each cell population, prepare three sets of samples for staining with this compound CMXRos, MitoTracker™ Green FM, and JC-1.
-
This compound CMXRos Staining:
-
Prepare a 100 nM working solution of this compound CMXRos in pre-warmed cell culture medium.
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Incubate cells with the staining solution for 30 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed medium.
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Analyze the cells by fluorescence microscopy or flow cytometry using a red filter set (e.g., Ex/Em ~579/599 nm).
-
-
MitoTracker™ Green FM Staining:
-
Prepare a 100 nM working solution of MitoTracker™ Green FM in pre-warmed cell culture medium.
-
Incubate cells with the staining solution for 30 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed medium.
-
Analyze the cells by fluorescence microscopy or flow cytometry using a green filter set (e.g., Ex/Em ~490/516 nm).
-
-
JC-1 Staining:
-
Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Incubate cells with the staining solution for 30 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed medium.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry using both green (Ex/Em ~485/530 nm for monomers) and red (Ex/Em ~585/590 nm for J-aggregates) channels.
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Calculate the ratio of red to green fluorescence intensity.
-
Mandatory Visualizations
Signaling Pathways Regulating Mitochondrial Activity
The metabolic state of a cell, and consequently its mitochondrial membrane potential, is tightly regulated by key signaling pathways. Understanding these pathways can help in interpreting mitochondrial staining results.
References
- 1. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker [frontiersin.org]
- 3. Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
Mito Red dye artifacts and how to avoid them
Welcome to the technical support center for Mito Red dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid artifacts during mitochondrial staining experiments. The term "this compound" typically refers to dyes like MitoTracker™ Red CMXRos , a cationic fluorescent dye that selectively accumulates in active mitochondria with an intact membrane potential.
Frequently Asked Questions (FAQs)
Q1: How does MitoTracker™ Red CMXRos work?
MitoTracker™ Red CMXRos is a cell-permeant, cationic dye that passively diffuses across the plasma membrane.[1][2][3][4] Driven by the negative mitochondrial membrane potential (ΔΨm), it accumulates in the mitochondrial matrix.[5] Unlike other dyes such as TMRM or Rhodamine 123, MitoTracker™ Red CMXRos contains a mildly thiol-reactive chloromethyl group. This group forms covalent bonds with thiol-containing proteins and peptides within the mitochondria, anchoring the dye. This property allows the dye to be well-retained even after cell fixation with aldehydes, provided the initial staining is done on live cells.
Q2: What are the optimal excitation and emission wavelengths for MitoTracker™ Red CMXRos?
The approximate fluorescence excitation and emission maxima are:
-
Excitation: 579 nm
-
Emission: 599 nm
Q3: Can I use MitoTracker™ Red CMXRos on fixed cells?
No. The accumulation of MitoTracker™ Red CMXRos is dependent on an active mitochondrial membrane potential, which is lost in fixed cells. You must stain live, healthy cells first and then proceed with fixation if required.
Q4: How should I prepare and store the dye?
Proper handling is crucial to avoid dye degradation and aggregation.
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Stock Solution: Dissolve the lyophilized solid in high-quality, anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 50 µg of MitoTracker™ Red CMXRos in 94 µL of DMSO.
-
Storage: Store the lyophilized solid at -20°C, desiccated and protected from light. Once reconstituted in DMSO, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light, for up to 2 weeks. Before opening a vial, always allow it to warm to room temperature to prevent condensation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your staining experiments.
Issue 1: Weak or No Mitochondrial Signal
Possible Causes & Solutions
| Cause | Detailed Protocol/Suggestion |
| Compromised Cell Health / Low ΔΨm | The dye requires healthy, actively respiring mitochondria to accumulate. Ensure cells are healthy and not overly confluent before staining. Use a positive control of untreated, healthy cells. If your treatment induces apoptosis or depolarization, the signal will be weak or absent. |
| Incorrect Dye Concentration | The optimal concentration is cell-type dependent. Prepare a working solution by diluting the 1 mM DMSO stock into pre-warmed (37°C) growth medium. Start with a concentration titration to find the optimal signal-to-noise ratio. |
| Inadequate Incubation Time | Incubation time can vary. A typical starting point is 15-45 minutes at 37°C. Optimize this duration for your specific cell type. |
| Dye Degradation | Ensure the dye has been stored correctly (protected from light, moisture, and freeze-thaw cycles). Prepare fresh working solutions for each experiment. |
| Imaging Settings | Verify that you are using the correct filter set or laser lines for excitation and emission (Ex/Em: ~579/599 nm). Check the microscope's lamp/laser intensity and detector sensitivity. |
Issue 2: Diffuse Cytoplasmic Staining (Non-specific Binding)
Possible Causes & Solutions
| Cause | Detailed Protocol/Suggestion |
| Dye Concentration Too High | High concentrations can lead to non-specific binding and cytoplasmic fluorescence. Use the lowest possible concentration that provides a clear mitochondrial signal. This typically ranges from 50 nM to 200 nM for many cell lines. |
| Excessive Incubation Time | Prolonged incubation can cause the dye to accumulate in other cellular compartments. Stick to the optimized incubation time (usually 15-45 minutes). |
| Dye Aggregation | Dye aggregates can appear as bright, punctate spots or contribute to diffuse background. To minimize this, ensure the DMSO stock is fully dissolved and consider filtering the working solution if aggregates are suspected. |
| Cell Membrane Permeability Issues | In compromised or dying cells, the dye may fail to be sequestered properly within the mitochondria, leading to cytoplasmic leakage. Use a viability co-stain (e.g., DAPI, Propidium Iodide) to exclude dead cells from your analysis. |
Issue 3: Phototoxicity and Photobleaching
Possible Causes & Solutions
| Cause | Detailed Protocol/Suggestion |
| High Light Exposure | MitoTracker™ Red CMXRos is a known photosensitizer. High-intensity light can induce the production of reactive oxygen species (ROS), leading to mitochondrial damage, swelling, depolarization, and eventually, apoptosis. |
| Rapid Signal Loss (Photobleaching) | The fluorophore can be destroyed by prolonged exposure to excitation light. |
| Minimization Strategies | - Reduce Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. - Minimize Exposure Time: Use shorter exposure times and reduce the frequency of image acquisition in time-lapse experiments. - Use Antifade Reagents: For fixed-cell imaging, use a mounting medium with an antifade reagent. For live-cell imaging, specialized live-cell antifade reagents can be added to the medium. - Work Quickly: Protect the staining solution and stained cells from light at all times. |
Experimental Protocols & Data
Standard Staining Protocol for Adherent Cells
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Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency. Ensure cells are healthy.
-
Prepare Working Solution: Warm growth medium and other buffers to 37°C. Dilute the 1 mM MitoTracker™ Red CMXRos DMSO stock into the pre-warmed medium to the final desired concentration (e.g., 100-200 nM). Protect the solution from light.
-
Staining: Remove the existing culture medium from the cells. Add the pre-warmed staining solution containing the dye.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells gently with fresh, pre-warmed medium or buffer (e.g., PBS) to remove unbound dye.
-
Imaging (Live Cell): Add fresh, pre-warmed medium or an appropriate imaging buffer. Image the cells immediately on a fluorescence microscope using the appropriate filter sets.
-
Fixation (Optional): After washing, you can fix the cells. A common method is to use 3.7-4% formaldehyde in a suitable buffer for 15 minutes at 37°C. After fixation, wash the cells again before proceeding with subsequent steps like permeabilization or immunofluorescence.
Optimization of Staining Conditions (Quantitative Data Summary)
The optimal dye concentration and incubation time are critical and vary between cell types. It is highly recommended to perform a titration for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| Working Concentration | 25 - 500 nM | For many common cell lines (e.g., HeLa, Neuro2a), 50-200 nM is a good starting point. |
| Incubation Time | 15 - 45 minutes | Longer times can increase cytotoxicity and non-specific staining. |
| Fixative | 2-4% Formaldehyde | Methanol fixation can also be used. Some users report better mitochondrial morphology preservation with specific fixation protocols. |
| DMSO in final medium | < 0.1% | High concentrations of DMSO can be toxic to cells. |
Visual Guides (Diagrams)
Mitochondrial Dye Accumulation Pathway
The following diagram illustrates the principle of how MitoTracker™ Red CMXRos accumulates in healthy mitochondria.
Caption: Mechanism of MitoTracker™ Red CMXRos staining.
Experimental Workflow for Mitochondrial Staining
This workflow provides a step-by-step guide from cell preparation to final analysis, highlighting key decision points.
Caption: General experimental workflow for this compound staining.
Troubleshooting Decision Tree for Staining Artifacts
Use this logical guide to diagnose and resolve common staining problems.
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 3. MitoTracker | AAT Bioquest [aatbio.com]
- 4. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 5. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mito Red and MitoTracker Red CMXRos for Visualizing Mitochondrial Dynamics
For researchers in cellular biology and drug development, the precise visualization of mitochondrial dynamics is paramount to understanding cellular health, metabolism, and disease progression. Fluorescent dyes that specifically target mitochondria are indispensable tools in this endeavor. This guide provides an in-depth, objective comparison of two popular red fluorescent mitochondrial dyes: Mito Red and MitoTracker Red CMXRos, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
This comparison guide will delve into the key performance aspects of this compound dye and MitoTracker Red CMXRos, including their mechanism of action, spectral properties, retention after fixation, and potential effects on cell viability. By presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies, this guide aims to equip researchers with the necessary information to make an informed decision for their live-cell imaging experiments focused on mitochondrial dynamics.
Key Performance Characteristics at a Glance
A summary of the core features of this compound and MitoTracker Red CMXRos is presented below, offering a quick reference for their primary characteristics.
| Feature | This compound Dye | MitoTracker Red CMXRos |
| Chemical Identity | 3,6-Bis(diethylamino)-9-[2-(4-methylcoumarin-7-yloxycarbonyl)phenyl]xanthylium chloride[1] | X-rosamine, chloromethyl-[2][3][4] |
| Excitation (max) | ~560-569 nm | ~579 nm |
| Emission (max) | ~580-594 nm | ~599 nm |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential | Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins |
| Fixability | Yes | Yes, well-retained after aldehyde-based fixation |
| Known for | Vital mitochondrial stain dependent on membrane potential | Robust staining, good retention after fixation, and some resistance to bleaching |
| Potential Issues | Potential for cytotoxicity at higher concentrations | Can exhibit phototoxicity upon illumination; fluorescence intensity may not solely reflect mitochondrial potential due to covalent binding |
In-Depth Comparison
Mechanism of Staining and Retention
Both this compound and MitoTracker Red CMXRos are cell-permeant dyes that accumulate in the mitochondria of live cells, driven by the mitochondrial membrane potential (ΔΨm). However, they differ in their retention mechanism.
This compound is a rhodamine-based dye that localizes to mitochondria primarily due to the negative mitochondrial membrane potential. Its fluorescence intensity is positively correlated with the magnitude of this potential.
MitoTracker Red CMXRos also accumulates in active mitochondria based on their membrane potential. A key distinguishing feature is its mildly thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins. This covalent linkage results in excellent retention of the dye even after cell fixation and permeabilization, making it highly suitable for experiments that require subsequent immunocytochemistry or other downstream processing. However, this covalent binding also means that the fluorescence intensity may not solely represent the mitochondrial membrane potential, a factor to consider in dynamic studies.
Spectral Properties
This compound and MitoTracker Red CMXRos exhibit similar red fluorescence profiles. This compound has an excitation maximum around 560-569 nm and an emission maximum around 580-594 nm. MitoTracker Red CMXRos has a slightly red-shifted excitation maximum at approximately 579 nm and an emission maximum at 599 nm. These spectral characteristics make them compatible with common filter sets for red fluorescence and suitable for multicolor imaging experiments with green fluorescent probes.
Photostability and Cytotoxicity
For live-cell imaging of dynamic processes, the photostability and cytotoxicity of a fluorescent probe are critical considerations.
MitoTracker Red CMXRos is reported to be relatively resistant to photobleaching compared to some other mitochondrial dyes like JC-1. However, it is also known to have photosensitizing properties, meaning that upon illumination, it can generate reactive oxygen species (ROS) that can be toxic to cells and may induce apoptosis. Therefore, it is crucial to use the lowest possible dye concentration and light exposure to minimize phototoxicity.
Information on the specific photostability and cytotoxicity of This compound is less extensively documented in comparative studies. As a rhodamine-based dye, its photostability is generally considered to be good. However, like most fluorescent dyes used in live-cell imaging, it has the potential to be cytotoxic at higher concentrations or with prolonged exposure.
Experimental Protocols
Below are generalized protocols for staining live cells with this compound and MitoTracker Red CMXRos. It is important to note that optimal staining concentrations and incubation times can vary depending on the cell type and experimental conditions, and therefore should be determined empirically.
This compound Staining Protocol
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Culture cells on a suitable imaging dish or slide.
-
Prepare the working solution by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 20-200 nM.
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.
MitoTracker Red CMXRos Staining Protocol
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in high-quality, anhydrous DMSO.
-
Culture cells on a suitable imaging dish or slide.
-
Prepare the working solution by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 50-200 nM.
-
Remove the culture medium from the cells and add the MitoTracker Red CMXRos working solution.
-
Incubate the cells for 15-45 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed culture medium.
-
Image the cells live or proceed with fixation. For fixation, incubate cells with 3.7% formaldehyde in culture medium for 15 minutes at 37°C. After fixation, wash the cells with PBS.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the biological context of mitochondrial dynamics, the following diagrams are provided.
Caption: A generalized workflow for mitochondrial staining and imaging experiments.
Caption: Key signaling proteins regulating mitochondrial fusion and fission.
Conclusion
Both this compound and MitoTracker Red CMXRos are effective fluorescent probes for labeling mitochondria in live cells. The choice between them will largely depend on the specific requirements of the experiment.
This compound is a suitable option for studies primarily focused on monitoring changes in mitochondrial membrane potential in real-time, where subsequent fixation and permeabilization are not required.
MitoTracker Red CMXRos is the preferred choice for experiments that necessitate good dye retention after fixation for co-localization studies with antibodies or for high-resolution imaging that requires longer acquisition times, due to its covalent binding and relative photostability. However, researchers must be mindful of its potential for phototoxicity and its impact on the direct correlation between fluorescence intensity and mitochondrial membrane potential.
For any application, it is strongly recommended to perform preliminary experiments to determine the optimal dye concentration and imaging conditions that yield the best signal-to-noise ratio while minimizing any adverse effects on cell health and mitochondrial function.
References
Validating Mito Red Staining with Mitochondrial Uncouplers: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate assessment of mitochondrial function is paramount. Fluorescent probes that measure mitochondrial membrane potential (ΔΨm) are critical tools in this endeavor. Mito Red CMXRos, a widely used red-fluorescent dye, accumulates in active mitochondria in a potential-dependent manner. However, rigorous validation of its signal is crucial for reliable interpretation of experimental results. This guide provides a comparative analysis of this compound CMXRos, validated with mitochondrial uncouplers, and presents alternative probes, supported by experimental data and detailed protocols.
Performance Comparison of Mitochondrial Membrane Potential Probes
The selection of a fluorescent probe for assessing mitochondrial membrane potential should be guided by its sensitivity to ΔΨm and its compatibility with experimental conditions. The following table summarizes the performance of this compound CMXRos in comparison to other commonly used dyes, particularly in the context of validation with mitochondrial uncouplers.
| Probe | Principle of Action | Validation with Uncouplers (e.g., CCCP, FCCP) | Advantages | Limitations |
| This compound CMXRos | Cationic dye that accumulates in the negatively charged mitochondrial matrix.[1][2][3] | Fluorescence intensity significantly decreases upon treatment with uncouplers, confirming its dependence on ΔΨm.[4][5] | Well-retained after fixation, suitable for immunocytochemistry. Bright and photostable. | Staining can be influenced by mitochondrial mass. |
| TMRE/TMRM | Nernstian dye; its accumulation is directly proportional to ΔΨm. | Demonstrates a rapid and pronounced decrease in fluorescence upon uncoupler treatment, considered a gold standard for ΔΨm measurement. | Highly sensitive to changes in ΔΨm, suitable for quantitative analysis. | Signal is not well-retained after fixation. Can be phototoxic at higher concentrations. |
| JC-1 | Ratiometric dye that forms red aggregates in healthy mitochondria (high ΔΨm) and exists as green monomers in the cytoplasm and in mitochondria with low ΔΨm. | Uncouplers induce a shift from red to green fluorescence, providing a clear qualitative and semi-quantitative readout of depolarization. | Ratiometric measurement can correct for variations in mitochondrial mass and dye loading. | Can be less accurate for precise quantification compared to TMRE/TMRM. Equilibration of the aggregated form can be slow. |
| MitoTracker Green FM | Accumulates in mitochondria largely independent of membrane potential, staining the total mitochondrial mass. | Fluorescence is not significantly affected by uncouplers, making it a good control for mitochondrial mass. | Useful for normalizing the signals of potential-dependent dyes to mitochondrial content. | Not suitable for measuring changes in ΔΨm. |
| MitoSOX Red | Specifically detects mitochondrial superoxide, a reactive oxygen species (ROS). | While not a direct measure of ΔΨm, uncouplers can alter ROS production, which can be detected by MitoSOX Red. | Provides information on mitochondrial oxidative stress, a key aspect of mitochondrial health. | Does not directly measure mitochondrial membrane potential. |
Experimental Protocols
To validate the dependence of this compound CMXRos staining on mitochondrial membrane potential, a standard experiment involves treating stained cells with a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).
Protocol 1: Staining Live Cells with this compound CMXRos
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound CMXRos in pre-warmed culture medium. The final concentration typically ranges from 25 to 500 nM, which should be optimized for the specific cell type.
-
Staining: Remove the culture medium from the cells and add the this compound CMXRos staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for red fluorescence.
Protocol 2: Treatment with a Mitochondrial Uncoupler (CCCP)
-
Preparation of CCCP Stock Solution: Prepare a stock solution of CCCP in DMSO. A typical stock concentration is 10-50 mM.
-
Cell Staining: Stain the cells with this compound CMXRos as described in Protocol 1.
-
Baseline Imaging: Acquire baseline fluorescence images of the stained cells before adding the uncoupler.
-
CCCP Treatment: Add CCCP to the cell culture medium to a final concentration that effectively depolarizes the mitochondria without causing immediate cell death. A typical starting concentration is 1-10 µM, which should be optimized for the cell line.
-
Time-Lapse Imaging: Immediately after adding CCCP, start acquiring time-lapse fluorescence images to observe the decrease in this compound fluorescence. Images can be taken every 1-5 minutes for a total of 30-60 minutes.
-
Data Analysis: Quantify the fluorescence intensity of individual mitochondria or the entire cell over time to demonstrate the reduction in signal following uncoupler treatment.
Visualizing the Experimental Logic and Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of mitochondrial uncoupler CCCP.
Caption: Workflow for validating this compound staining.
References
- 1. Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Item - CCCP-induced changes in the mitochondrial membrane potential evaluated by two fluorescent lipophilic cationic dyes: Mitotracker Red (MTR)/Green (MTG) (A) and JC-1 (B). - Public Library of Science - Figshare [plos.figshare.com]
A Head-to-Head Comparison: Mito Red Dye Versus TMRE for Quantifying Mitochondrial Membrane Potential
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and function. This guide provides an objective comparison of two widely used fluorescent dyes for this purpose: Mito Red dyes (specifically MitoTracker™ Red CMXRos and MitoTracker™ Deep Red FM) and Tetramethylrhodamine, Ethyl Ester (TMRE).
The selection of an appropriate fluorescent probe is paramount for obtaining reliable and reproducible data in studies related to apoptosis, drug toxicity, and metabolic function. This comparison delves into the mechanisms of action, spectral properties, experimental protocols, and key performance differences between this compound dyes and TMRE, supported by experimental data from various studies.
At a Glance: Key Differences
| Feature | This compound Dyes (MitoTracker™ Red CMXRos, Deep Red FM) | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Mechanism of Action | Accumulates in mitochondria based on ΔΨm. CMXRos contains a thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for retention after fixation.[1][2] Deep Red FM also covalently binds to mitochondrial proteins.[3] | Accumulates in mitochondria based on ΔΨm in a Nernstian fashion.[4][5] Its fluorescence intensity is directly proportional to the ΔΨm. |
| Fixability | CMXRos & Deep Red FM: Well-retained after aldehyde-based fixation. | No: Signal is lost upon cell fixation. |
| Photostability | Generally considered to be photostable. | Can be susceptible to photobleaching with prolonged light exposure. |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged incubation. | Generally considered to have low cytotoxicity at recommended working concentrations and does not inhibit mitochondrial function. |
| Signal-to-Noise Ratio | Good signal-to-noise ratio. | Can exhibit a high signal-to-noise ratio, but this can be dependent on dye concentration and cell type. |
| Ex/Em Maxima (nm) | CMXRos: ~579/599 Deep Red FM: ~644/665 | ~549/575 |
| Primary Application | Endpoint assays, multicolor imaging, and experiments requiring cell fixation and permeabilization. | Real-time, dynamic measurements of ΔΨm in live cells. |
Signaling Pathway and Experimental Workflow
To visualize the underlying principles and practical application of these dyes, the following diagrams illustrate the mechanism of mitochondrial membrane potential-dependent dye accumulation and a general experimental workflow.
Experimental Protocols
Below are generalized protocols for staining live cells with MitoTracker™ Red CMXRos and TMRE. Optimal conditions, particularly dye concentration and incubation time, should be empirically determined for specific cell types and experimental conditions.
MitoTracker™ Red CMXRos Staining Protocol
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in anhydrous DMSO.
-
For a working solution, dilute the stock solution in pre-warmed, serum-free medium or buffer to a final concentration of 25-500 nM.
-
-
Cell Staining:
-
Adherent Cells: Grow cells on coverslips. Remove the culture medium and add the pre-warmed staining solution.
-
Suspension Cells: Centrifuge the cells to obtain a pellet, remove the supernatant, and resuspend the cells in the pre-warmed staining solution.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed medium or buffer.
-
-
Fixation (Optional):
-
After washing, cells can be fixed with 3.7% formaldehyde in the appropriate medium for 15 minutes at 37°C.
-
Rinse the cells several times with PBS.
-
-
Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters (Excitation/Emission: ~579/599 nm).
-
TMRE Staining Protocol
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of TMRE in DMSO.
-
Dilute the stock solution in pre-warmed assay buffer or serum-free medium to a working concentration. Typical ranges are 20-200 nM for microscopy and flow cytometry, and 200-1000 nM for microplate assays.
-
-
Cell Staining:
-
Adherent Cells: Grow cells in a suitable plate. Replace the culture medium with the TMRE staining solution.
-
Suspension Cells: Pellet the cells and resuspend them in the TMRE staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Adherent Cells: Carefully aspirate the staining solution and wash the cells 2-3 times with pre-warmed assay buffer.
-
Suspension Cells: Centrifuge the cells, discard the supernatant, and resuspend in fresh assay buffer. Repeat the wash step.
-
-
Controls:
-
For a negative control, treat cells with a mitochondrial membrane potential uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenylhydrazone) prior to or during TMRE staining to induce depolarization.
-
-
Analysis:
-
Immediately analyze the live cells using a fluorescence microscope (Ex/Em: ~549/575 nm), flow cytometer, or microplate reader.
-
Concluding Remarks
The choice between this compound dyes and TMRE hinges on the specific requirements of the experiment. For endpoint assays that necessitate cell fixation and permeabilization for subsequent immunostaining or other analyses, MitoTracker™ Red CMXRos and Deep Red FM are the superior choice due to their covalent binding and retention.
Conversely, for dynamic, real-time measurements of mitochondrial membrane potential in live cells, TMRE is often preferred. Its fluorescence is a more direct and sensitive reporter of ΔΨm changes, and it exhibits lower potential for cytotoxicity at working concentrations. However, researchers must be mindful of its inability to be fixed and its potential for photobleaching.
For all mitochondrial potential assays, it is crucial to include appropriate controls, such as the use of uncouplers like FCCP, to validate that the observed fluorescence changes are indeed due to alterations in mitochondrial membrane potential. Careful optimization of dye concentration and incubation times for each specific cell line and experimental setup is essential for generating accurate and reproducible data.
References
- 1. Mitochondria Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Colocalization of Mito Red with Organelle Markers
Introduction to Mitochondrial Staining with Mito Red
This compound is a cell-permeable, rhodamine-based fluorescent dye that selectively accumulates in the mitochondria of live cells.[1] Its localization is driven by the mitochondrial membrane potential (ΔΨm).[1] In healthy cells with a high ΔΨm, the cationic nature of the dye leads to its electrophoretic sequestration within the mitochondrial matrix.[2] This dependence on membrane potential makes this compound a valuable tool not only for visualizing mitochondrial morphology but also for assessing mitochondrial health. A decrease in ΔΨm, an early event in apoptosis, leads to a reduction in this compound fluorescence within the mitochondria.[2] The dye has excitation and emission maxima around 579 nm and 599 nm, respectively, placing it in the red region of the visible spectrum.[3]
This guide provides a comparative analysis of this compound's colocalization with markers for other key organelles, offering insights into its specificity and its application in studying inter-organelle interactions.
Principles of Colocalization Analysis
Colocalization in fluorescence microscopy refers to the spatial overlap of two or more different fluorescent signals, each corresponding to a specific molecule or structure within a cell. The degree of overlap is often quantified using statistical metrics, most commonly the Pearson's Correlation Coefficient (PCC). The PCC ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. In the context of organelle staining, a high PCC value for this compound and another mitochondrial marker would indicate high specificity, while a low PCC with markers for other organelles would confirm its selective localization. For instance, one study reported a PCC of 0.76 when colocalizing a mitochondrial-targeting compound with Mito-Tracker Red, indicating strong colocalization.
Colocalization of this compound with Other Organelle Markers
The specificity of this compound to mitochondria can be assessed by co-staining cells with markers for other subcellular compartments.
-
Endoplasmic Reticulum (ER): The ER forms close physical associations with mitochondria, known as mitochondria-ER contact sites (MERCs), which are crucial for lipid synthesis, calcium signaling, and mitochondrial fission. Studies investigating the colocalization of mitochondrial and ER probes are essential for understanding these interactions. While some fluorescent probes are designed to target both the ER and mitochondria, specific probes generally show low overlap. For example, a study developing a new ER-specific probe (ER-proRed) reported a low PCC of 0.28 when co-stained with MitoTracker Red, confirming minimal overlap between the signals and the distinct localization of each probe.
-
Lysosomes: The interaction between mitochondria and lysosomes is central to the process of mitophagy, the selective degradation of damaged mitochondria by autophagy. To visualize this process, researchers often co-stain with mitochondrial and lysosomal probes. The appearance of yellow puncta in merged images (from red mitochondrial and green lysosomal signals) is indicative of colocalization and active mitophagy. However, it is important to note that the acidic environment of the lysosome can affect the fluorescence of certain probes, and the loss of mitochondrial membrane potential during mitophagy can impact the retention of potential-dependent dyes like this compound.
-
Golgi Apparatus: The Golgi apparatus is functionally linked to mitochondria, particularly in the context of cellular metabolism and apoptosis. Colocalization studies between these two organelles are less common but can reveal insights into specific cellular pathways. In a study characterizing a new Golgi-targeting photosensitizer, the PCC between the new probe and a commercial mitochondrial tracker was found to be 0.36, indicating a low degree of colocalization and confirming the distinct targeting of the probes.
-
Nucleus: Under normal conditions in healthy cells, this compound does not colocalize with nuclear stains like Hoechst 33342. Its localization is confined to the mitochondrial network. However, a significant loss of mitochondrial membrane potential can cause the dye to leak from the mitochondria and diffuse into other cellular compartments, which may include the nucleus.
Quantitative Data and Performance Comparison
This compound is part of a larger family of mitochondrial probes. Its performance and suitability for a given experiment depend on its spectral properties, fixability, and mechanism of action compared to alternatives.
Table 1: Spectral Properties of this compound and Common Alternatives
| Probe | Excitation (nm) | Emission (nm) | Color |
| This compound CMXRos | ~579 | ~599 | Red |
| MitoTracker® Green FM | ~490 | ~516 | Green |
| MitoTracker® Deep Red FM | ~644 | ~665 | Deep Red / Far-Red |
| TMRM | ~548 | ~573 | Orange-Red |
| TMRE | ~549 | ~574 | Orange-Red |
| MitoView 633 | ~635 | ~660 | Far-Red |
Data sourced from references.
Table 2: Performance Comparison of Mitochondrial Probes
| Feature | This compound CMXRos | MitoTracker® Green FM | TMRM / TMRE | BacMam Mito-GFP |
| Mechanism | ΔΨm-dependent, covalent binding | ΔΨm-dependent | ΔΨm-dependent (Nernstian) | ΔΨm-independent (Gene expression) |
| Fixability | Well-retained after formaldehyde fixation | Poorly retained after fixation | Not retained after fixation | Well-retained after fixation |
| Photostability | Moderate | Moderate to low | Moderate | High |
| Considerations | Can be a P-gp substrate | Can stain other structures at high concentrations | Can be phototoxic; signal is lost upon ΔΨm collapse | Requires overnight incubation for expression |
Experimental Protocols
Protocol: Live-Cell Colocalization of Mitochondria and Lysosomes
This protocol provides a general workflow for co-staining live cells with this compound CMXRos and LysoTracker Green DND-26 to assess mitophagy.
Materials:
-
This compound CMXRos (e.g., Thermo Fisher M7512)
-
LysoTracker Green DND-26 (e.g., Thermo Fisher L7526)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Prepare Stock Solutions:
-
Dissolve lyophilized this compound CMXRos in anhydrous DMSO to a final concentration of 1 mM.
-
Dissolve LysoTracker Green DND-26 in anhydrous DMSO to a final concentration of 1 mM.
-
Store stock solutions in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Staining Solution:
-
On the day of the experiment, warm an aliquot of each stock solution to room temperature.
-
Dilute the stock solutions in pre-warmed (37°C) serum-free culture medium to the desired final working concentration.
-
This compound CMXRos: 50-200 nM
-
LysoTracker Green DND-26: 50-75 nM
-
-
Note: The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution containing both this compound and LysoTracker Green to the cells.
-
Incubate for 30-45 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Wash and Image:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh pre-warmed imaging medium to the cells.
-
Proceed immediately to image the cells on a confocal microscope.
-
-
Image Acquisition:
-
Use simultaneous or sequential scanning to acquire images for the green (LysoTracker) and red (this compound) channels to minimize bleed-through.
-
LysoTracker Green: Excite at ~488 nm and collect emission at ~500-540 nm.
-
This compound: Excite at ~561 nm and collect emission at ~580-630 nm.
-
Acquire Z-stacks through the entire volume of the cells for a comprehensive 3D analysis.
-
-
Image Analysis:
-
Open the acquired images in an image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or Imaris).
-
Select a region of interest (ROI) containing a single cell.
-
Calculate the Pearson's Correlation Coefficient (PCC) for the red and green channels within the ROI to quantify the degree of colocalization.
-
Visualizations
Caption: Experimental workflow for organelle colocalization.
Caption: Simplified diagram of the mitophagy pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Guide: Co-localization of GFP-Tagged Mitochondrial Proteins with Mito Red Dye
For researchers, scientists, and drug development professionals investigating mitochondrial dynamics and function, co-localization studies using fluorescent probes are an indispensable tool. A common approach involves expressing a mitochondrial protein of interest tagged with Green Fluorescent Protein (GFP) and counterstaining the mitochondria with a red fluorescent dye. This guide provides an objective comparison of using a generic "Mito Red" dye in combination with GFP-tagged mitochondrial proteins, offers alternative dyes for improved spectral separation, and presents detailed experimental protocols.
Fluorescent Probe Profiles: GFP and this compound
Green Fluorescent Protein (GFP): Green Fluorescent Protein, originally isolated from the jellyfish Aequorea victoria, and its variants are widely used as genetically encoded fluorescent reporters.[1][2] For mitochondrial studies, a mitochondrial targeting sequence is typically fused to the protein of interest along with GFP. The most commonly used variant is Enhanced Green Fluorescent Protein (EGFP), which has been optimized for brighter fluorescence and has a single excitation peak.[3][4] Wild-type GFP has a major excitation peak at 395 nm and a minor one at 475 nm, with an emission peak at 509 nm.[1] EGFP, a red-shifted variant, has a single excitation peak at about 488 nm and an emission peak at 509 nm, making it compatible with standard fluorescein filter sets.
This compound Dyes: "this compound" is a general term for a class of red fluorescent dyes that selectively accumulate in mitochondria. These dyes are typically cell-permeant and their accumulation is often dependent on the mitochondrial membrane potential. One of the most common examples is MitoTracker Red CMXRos. This dye contains a mildly thiol-reactive chloromethyl group that allows it to be retained in the mitochondria even after fixation. It has an excitation peak around 575-579 nm and an emission peak at approximately 595-599 nm. Another option, LumiTracker® this compound FM, is a cationic dye that also accumulates in active mitochondria based on their membrane potential but is not suitable for fixation.
Data Presentation: Spectral Properties Comparison
The selection of appropriate fluorescent probes is critical to minimize spectral overlap, where the emission of one fluorophore is detected in the channel intended for another. The following table summarizes the spectral properties of EGFP, a representative this compound dye (MitoTracker Red CMXRos), and suitable alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fixable | Comments |
| EGFP | ~488 | ~509 | Yes | Commonly used genetically encoded tag. |
| MitoTracker Red CMXRos | ~579 | ~599 | Yes | Accumulates in active mitochondria; retained after fixation. |
| MITO-ID® Red | ~557 | ~687 | Yes | Potential-independent staining. |
| MitoTracker Deep Red FM | ~644 | ~665 | Yes | Far-red dye with minimal spectral overlap with GFP. |
| MitoView 633 | ~622 | ~648 | Yes | Far-red dye, membrane potential-dependent. |
Visualization of Key Concepts
To better understand the relationship between the fluorescent probes and the experimental process, the following diagrams have been generated.
Caption: Spectral profiles of EGFP and MitoTracker Red CMXRos.
Caption: Workflow for co-localization of GFP-proteins and this compound.
Experimental Protocols
The following is a detailed protocol for co-staining mitochondria in cells expressing a GFP-tagged mitochondrial protein using MitoTracker Red CMXRos.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips, expressing the GFP-tagged mitochondrial protein of interest.
-
MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Pre-warmed complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS.
-
Antifade mounting medium.
Protocol:
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free medium or PBS to a final working concentration of 20-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed MitoTracker Red CMXRos working solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium to remove any unbound dye.
-
-
Fixation (Optional):
-
For fixed-cell imaging, remove the wash medium and add 4% PFA in PBS.
-
Incubate for 15 minutes at room temperature.
-
Remove the fixation solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a confocal microscope.
-
Set the excitation and emission wavelengths appropriately for GFP (e.g., Ex: 488 nm, Em: 500-550 nm) and MitoTracker Red CMXRos (e.g., Ex: 561 nm, Em: 570-620 nm).
-
To minimize bleed-through, use sequential scanning where each channel is imaged independently.
-
Comparison and Alternatives
While MitoTracker Red CMXRos can be used with GFP, its emission spectrum has a tail that can extend into the detection range of GFP, potentially causing some bleed-through. For studies requiring highly quantitative co-localization analysis, it is advisable to use a dye with a more separated emission spectrum.
MitoTracker Deep Red FM is an excellent alternative. With an excitation maximum at ~644 nm and an emission maximum at ~665 nm, it is spectrally well-separated from GFP, virtually eliminating the issue of bleed-through. This allows for cleaner channel separation and more accurate co-localization analysis. Similarly, MitoView 633 offers a far-red option that is compatible with GFP.
For researchers interested in staining mitochondria independently of their membrane potential, MITO-ID® Red is a suitable choice. This can be particularly useful when studying conditions that may compromise mitochondrial membrane integrity.
Conclusion
The combination of GFP-tagged mitochondrial proteins and red fluorescent mitochondrial dyes is a powerful technique for studying mitochondrial biology. While MitoTracker Red CMXRos is a viable option, careful consideration of spectral overlap is necessary. For optimal results with minimal spectral bleed-through, far-red dyes such as MitoTracker Deep Red FM or MitoView 633 are highly recommended alternatives when performing co-localization studies with GFP. The choice of dye should ultimately be guided by the specific experimental question, the imaging instrumentation available, and the need for fixation.
References
- 1. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 2. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]
- 3. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. Excitation and Emission of Fluorescent Proteins [xepu.us]
A Researcher's Guide: Comparing MitoRed and JC-1 for Apoptosis Studies
The disruption of the mitochondrial membrane potential (ΔΨm) is a critical and early event in the cascade of programmed cell death, or apoptosis.[1][2] Consequently, monitoring changes in ΔΨm has become a cornerstone for apoptosis research. Fluorescent probes that are sensitive to this potential are invaluable tools for scientists. This guide provides an objective comparison between two common types of probes used for this purpose: the ratiometric dye JC-1 and intensity-based red fluorescent dyes, here represented as MitoRed (e.g., MitoTracker® Red CMXRos), to assist researchers in selecting the optimal tool for their experimental needs.
Mechanism of Action: A Tale of Two Dyes
The fundamental difference between JC-1 and MitoRed lies in how they report changes in mitochondrial membrane potential.
JC-1: The Ratiometric Reporter JC-1 is a cationic carbocyanine dye that exhibits a unique potential-dependent accumulation in mitochondria.[1][3] Its reporting mechanism is ratiometric, meaning the signal is based on a shift in fluorescence emission color.
-
In healthy cells with a high mitochondrial membrane potential (typically -180 to -200 mV), JC-1 molecules accumulate and form complexes known as "J-aggregates," which emit an intense red-to-orange fluorescence (~590 nm).[4]
-
In apoptotic cells , where the mitochondrial membrane potential collapses, JC-1 can no longer accumulate inside the mitochondria. It remains in the cytoplasm in its monomeric form, which emits green fluorescence (~527-530 nm).
This shift from red to green fluorescence provides a clear and quantifiable indicator of apoptosis, where the ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential.
MitoRed: The Intensity-Based Indicator MitoRed dyes, such as LumiTracker® Mito Red CMXRos, are also cationic and accumulate in active mitochondria driven by the negative membrane potential. However, they function as single-emission, intensity-based probes.
-
In healthy cells , these dyes concentrate in the mitochondria, yielding a bright red fluorescence.
-
In apoptotic cells , the loss of membrane potential prevents the dye from accumulating, resulting in a significantly decreased or diffuse red fluorescence signal.
A notable characteristic of some MitoTracker probes is a reactive chloromethyl group that forms covalent bonds with mitochondrial proteins, effectively trapping the dye inside, even after the membrane potential is lost. This makes them suitable for fixation but can be a drawback for real-time potential change monitoring, as the signal may not be lost upon depolarization. Studies have shown that under certain conditions, CMXRos staining may persist in cardiomyocytes irrespective of alterations in ΔΨm, whereas JC-1 reliably detects such changes.
Quantitative Data Comparison
The selection of a probe often depends on the specific experimental question, the available equipment, and the level of quantification required. The table below summarizes the key characteristics of JC-1 and MitoRed.
| Feature | JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) | MitoRed (e.g., LumiTracker® this compound CMXRos) |
| Assay Principle | Ratiometric: Ratio of red (J-aggregates) to green (monomers) fluorescence. | Intensity-based: Change in the intensity of a single red fluorescence signal. |
| Output in Healthy Cells | High Red Fluorescence (~590 nm). | High Red Fluorescence. |
| Output in Apoptotic Cells | High Green Fluorescence (~527 nm). | Low/Diminished Red Fluorescence. |
| Typical Excitation | ~488 nm. | ~488 nm (for CMXRos with Annexin V). |
| Quantification | More suitable for precise quantification due to its ratiometric nature, which minimizes artifacts from cell number or probe loading variations. | Less accurate for precise quantification; better for qualitative or endpoint assays. Signal depends on probe concentration and cell number. |
| Advantages | - Ratiometric analysis is robust and less prone to artifacts. - Clearly distinguishes between healthy and apoptotic populations. - Can detect subtle changes in ΔΨm. | - Simpler analysis (single color). - Some variants (like CMXRos) are retained after aldehyde fixation. |
| Limitations | - Can be more complex to analyze (requires two channels). - J-aggregate formation can be sensitive to factors like equilibration time. - Does not work on fixed cells. | - Intensity-based measurements are sensitive to dye loading, cell number, and mitochondrial mass. - Some variants are not lost upon depolarization, making them unsuitable for dynamic potential studies. |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological processes and experimental steps is crucial for planning and execution.
Caption: The intrinsic apoptosis pathway highlighting the loss of ΔΨm.
Caption: A generalized workflow for assessing apoptosis via ΔΨm.
Experimental Protocols
Below are generalized protocols for assessing apoptosis using JC-1 and MitoRed with flow cytometry. These should be optimized for specific cell types and experimental conditions.
Protocol 1: JC-1 Staining for Flow Cytometry
This protocol is based on standard procedures for assessing ΔΨm.
-
Cell Preparation: Culture cells to the desired confluency and induce apoptosis using the desired method. Prepare parallel control samples (negative/vehicle control and a positive control using a mitochondrial uncoupler like CCCP).
-
Harvesting: Harvest cells (e.g., by trypsinization for adherent cells) and resuspend in warm medium or phosphate-buffered saline (PBS) to a concentration of approximately 1x10⁶ cells/mL.
-
Positive Control: For the positive control tube, add CCCP (e.g., 50 µM final concentration) and incubate at 37°C for 5-10 minutes to induce complete mitochondrial depolarization.
-
JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of ~2 µM. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing (Optional): Centrifuge the cells and wash once with 2 mL of warm PBS or assay buffer to remove excess dye. Resuspend the cell pellet in 500 µL of PBS for analysis.
-
Analysis: Analyze the cells immediately on a flow cytometer using 488 nm excitation. Collect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red/orange fluorescence in the FL2 channel (e.g., 585/42 nm filter). Healthy cells will be high in FL2 (red), while apoptotic cells will shift to high FL1 (green).
Protocol 2: MitoRed (CMXRos) and Annexin V Staining
This protocol allows for simultaneous detection of ΔΨm changes and phosphatidylserine externalization, another hallmark of apoptosis.
-
Cell Preparation: Induce apoptosis as described for the JC-1 protocol.
-
Harvesting: Harvest cells and wash once with cold PBS. Resuspend cells in 100 µL of 1x Binding Buffer.
-
MitoRed Staining: Add LumiTracker® this compound CMXRos to a final concentration of 25–500 nM (this should be optimized). Mix well.
-
Incubation: Incubate cells for 15–45 minutes at 37°C, protected from light.
-
Annexin V Staining: Wash cells once with cold PBS and once with 1x Binding Buffer. Resuspend in 100 µL of cold 1x Binding Buffer. Add 5-10 µL of Annexin V-fluorophore conjugate (e.g., Annexin V-AF488). Incubate for 10-15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1x Binding Buffer to each tube. Do not wash the cells after Annexin V staining. Keep samples on ice and protected from light until analysis.
-
Analysis: Analyze immediately by flow cytometry. Use 488 nm excitation. Apoptotic cells will show increased green fluorescence (Annexin V positive) and decreased red fluorescence (loss of ΔΨm). Live cells will show intense red fluorescence and minimal green fluorescence.
Conclusion: Choosing the Right Probe
The choice between JC-1 and MitoRed hinges on the experimental objective.
-
Choose JC-1 for quantitative and sensitive detection. Its ratiometric nature provides a robust method for measuring changes in ΔΨm, making it ideal for studies requiring precise quantification of mitochondrial depolarization across a cell population. It is particularly powerful for discriminating subtle shifts in mitochondrial health.
-
Choose MitoRed for qualitative assessments and multiplexing. Intensity-based dyes are well-suited for endpoint assays where a clear "yes/no" answer on mitochondrial energization is needed. Dyes like MitoTracker Red CMXRos are valuable in protocols that require cell fixation for subsequent analysis or when combining ΔΨm measurement with other live-cell probes in different spectral channels, such as Annexin V for surface membrane changes.
Ultimately, both JC-1 and MitoRed are effective tools for apoptosis research. By understanding their distinct mechanisms, advantages, and limitations, researchers can confidently select the probe that best fits their specific scientific inquiry.
References
A Head-to-Head Comparison of MitoTracker Deep Red and MitoTracker Red for Far-Red Mitochondrial Imaging
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for mitochondrial imaging, a clear understanding of the available tools is paramount. This guide provides an objective comparison of two popular far-red mitochondrial stains: MitoTracker Deep Red FM and MitoTracker Red CMXRos. By examining their performance based on available experimental data, this document aims to facilitate an informed decision for your specific research needs.
Mitochondria, the powerhouses of the cell, are central to numerous cellular processes, from energy production to apoptosis. Visualizing these dynamic organelles is crucial for understanding cellular health and disease. MitoTracker dyes are cell-permeant probes that selectively accumulate in mitochondria, offering a robust method for their visualization in live cells. Both MitoTracker Deep Red FM and MitoTracker Red CMXRos are valued for their far-red emission spectra, which minimizes autofluorescence from cellular components and allows for multiplexing with other fluorescent probes.
Performance Characteristics at a Glance
To provide a clear and concise overview, the following table summarizes the key quantitative and qualitative performance characteristics of MitoTracker Deep Red FM and MitoTracker Red CMXRos based on available data.
| Feature | MitoTracker Deep Red FM | MitoTracker Red CMXRos |
| Excitation Maximum | ~644 nm[1][2][3] | ~579 nm[1][4] |
| Emission Maximum | ~665 nm | ~599 nm |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential; contains a thiol-reactive chloromethyl group for covalent binding. | Accumulates in mitochondria based on membrane potential; contains a thiol-reactive chloromethyl group for covalent binding. |
| Fixability | Well-retained after formaldehyde fixation. | Well-retained after formaldehyde fixation. |
| Photostability | Generally considered photostable, though quantitative head-to-head data is limited. | Described as resistant to bleaching. |
| Signal-to-Noise Ratio | No direct quantitative comparison found. | No direct quantitative comparison found. A study on a different red-emitting probe highlighted the importance of high signal-to-noise for mitochondrial imaging. |
| Cytotoxicity | Can exhibit phototoxicity, especially at higher concentrations and upon prolonged illumination. | Can induce mitochondrial dysfunction at higher concentrations (e.g., 100 nM). |
Delving into the Mechanisms
Both MitoTracker Deep Red FM and MitoTracker Red CMXRos function through a two-step mechanism. Initially, their accumulation within the mitochondria is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. This makes them valuable tools for assessing mitochondrial function. Subsequently, a mildly thiol-reactive chloromethyl moiety on the dye molecule allows for covalent bonding to mitochondrial proteins. This covalent linkage ensures that the fluorescent signal is well-retained even after cell fixation and permeabilization, enabling downstream applications such as immunocytochemistry.
Experimental Protocols: A Comparative Approach
The following protocols provide a general framework for staining live cells with MitoTracker Deep Red FM and MitoTracker Red CMXRos. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.
Reagent Preparation
-
Stock Solution (1 mM): Dissolve 50 µg of lyophilized MitoTracker Deep Red FM or MitoTracker Red CMXRos in high-quality, anhydrous dimethylsulfoxide (DMSO). For MitoTracker Red CMXRos, this is approximately 94.1 µL of DMSO. For MitoTracker Deep Red FM, this is approximately 92 µL of DMSO.
-
Storage: Store the 1 mM stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on an appropriate imaging dish or coverslip and culture to the desired confluency.
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or phosphate-buffered saline (PBS) to a final working concentration.
-
MitoTracker Deep Red FM: 20-200 nM
-
MitoTracker Red CMXRos: 50-200 nM
-
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with a fresh, pre-warmed medium or PBS.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
-
MitoTracker Deep Red FM: Excitation ~640 nm, Emission ~660 nm bandpass filter.
-
MitoTracker Red CMXRos: Excitation ~561 nm, Emission ~600 nm.
-
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspension: Gently resuspend the cells in the pre-warmed staining solution at the recommended working concentration.
-
Incubation: Incubate for 15-45 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cells, remove the supernatant, and resuspend in a fresh, pre-warmed medium or PBS. Repeat the wash step.
-
Imaging: The cells can be imaged directly in suspension or mounted on a slide for microscopy.
Visualizing Cellular Processes: Mitophagy
MitoTracker dyes are instrumental in visualizing dynamic mitochondrial processes such as mitophagy, the selective degradation of mitochondria by autophagy. The following diagram illustrates a simplified workflow for a mitophagy experiment using a MitoTracker dye in conjunction with a lysosomal probe.
In this workflow, cells are first treated with an agent to induce mitophagy. Subsequently, mitochondria and lysosomes are fluorescently labeled. Co-localization of the mitochondrial and lysosomal signals, observed through live-cell imaging, indicates the fusion of mitochondria with lysosomes for degradation, a hallmark of mitophagy.
Conclusion
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Mito Red for Mitochondria in Diverse Cell Lines: A Comparative Guide
For researchers in cellular biology, drug discovery, and toxicology, accurate and specific labeling of mitochondria is paramount for understanding cellular health, metabolism, and organelle dynamics. Mito Red, a rhodamine-based dye, is a widely used fluorescent probe for this purpose. This guide provides a comprehensive comparison of this compound's specificity for mitochondria in various cell lines, alongside alternative probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Principle of Mitochondrial Staining by Cationic Dyes
This compound, and similar dyes like MitoTracker Red CMXRos, are cell-permeant cationic molecules. Their accumulation within the mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm) generated by the electron transport chain.[1][2] In healthy cells with actively respiring mitochondria, the high membrane potential facilitates the sequestration of these dyes within the mitochondrial matrix.[3][4] Consequently, the fluorescence intensity of this compound is often positively correlated with the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cell viability.[5]
Comparing this compound and Its Alternatives
While this compound is a popular choice, several other fluorescent dyes are available for mitochondrial staining, each with distinct characteristics. The choice of dye often depends on the specific experimental requirements, such as the need for fixation, the desired spectral properties, and whether the measurement is focused on mitochondrial localization or membrane potential.
| Feature | This compound / MitoTracker Red CMXRos | Tetramethylrhodamine, Methyl Ester (TMRM) | Tetramethylrhodamine, Ethyl Ester (TMRE) | MitoTracker Green FM |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential; contains a weakly thiol-reactive chloromethyl group for retention after fixation. | Accumulates in active mitochondria with intact membrane potentials. | Accumulates in active mitochondria based on membrane potential. | Accumulates in mitochondria regardless of membrane potential. |
| Fixability | Well-retained after aldehyde-based fixation. | Signal can be lost upon fixation. | Signal can be lost upon fixation. | Not well-retained after fixation. |
| Excitation/Emission (nm) | ~579 / 599 | ~548 / 573 | ~549 / 574 | ~490 / 516 |
| Indicator of | Mitochondrial localization and membrane potential. | Mitochondrial membrane potential. | Mitochondrial membrane potential. | Mitochondrial mass. |
| Photostability | Generally good. | Can be prone to photobleaching. | Can be prone to photobleaching. | Good. |
Assessing Specificity: Experimental Workflow and Data Interpretation
The specificity of a mitochondrial stain is typically determined by co-localization with a known mitochondrial marker. This can be another fluorescent dye with a different mechanism of action or, more definitively, a fluorescently tagged mitochondrial protein (e.g., GFP-tagged cytochrome c oxidase subunit VIII).
Below is a generalized workflow for assessing the specificity of mitochondrial stains.
Caption: Experimental workflow for assessing mitochondrial stain specificity.
Quantitative analysis of co-localization is crucial for an objective comparison. The Pearson's correlation coefficient (PCC) and Manders' overlap coefficient (MOC) are commonly used metrics. A PCC value close to +1 indicates a strong positive correlation between the two signals, suggesting high specificity of the dye for the mitochondria.
While specific comparative studies across multiple cell lines with this compound are not abundant in the public literature, the general principle of its utility has been demonstrated in various cell types including HeLa, NIH/3T3, and primary cardiomyocytes. For instance, studies have shown clear visual correspondence and significant Pearson's correlation coefficients when co-localizing MitoTracker Red CMXRos with GFP-tagged mitochondrial proteins.
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound dye (e.g., from Sigma-Aldrich, #53271)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Live cells cultured on a glass-bottom dish or coverslip
Procedure:
-
Prepare a 1 mM stock solution of this compound: Dissolve 50 µg of this compound in 78 µl of high-quality, anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare a working solution: On the day of the experiment, dilute the 1 mM stock solution in warm (37°C) complete culture medium to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell line.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS or culture medium to remove any unbound dye.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a rhodamine (TRITC) filter set (Excitation/Emission: ~579/599 nm).
-
Protocol 2: Co-localization with a Mitochondrial-Targeted Fluorescent Protein
This protocol assumes you have a cell line stably or transiently expressing a mitochondrial-targeted fluorescent protein (e.g., mito-GFP).
Procedure:
-
Culture and plate the cells expressing the mitochondrial fluorescent protein as described previously.
-
Stain the cells with this compound following Protocol 1 .
-
After the final wash step, add fresh culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a confocal microscope, acquiring images in both the green (for mito-GFP) and red (for this compound) channels.
-
Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin, or similar) to perform co-localization analysis and calculate the Pearson's and/or Manders' coefficients.
Considerations for Specificity
Several factors can influence the specificity and performance of this compound and other mitochondrial dyes:
-
Cell Health: The accumulation of this compound is dependent on the mitochondrial membrane potential, which can be compromised in unhealthy or apoptotic cells.
-
Dye Concentration: Using the lowest effective concentration is crucial to minimize potential artifacts and cytotoxicity. High concentrations of some mitochondrial dyes have been shown to induce mitochondrial dysfunction.
-
Fixation: While MitoTracker Red CMXRos is designed to be fixable, the fixation process itself can sometimes alter mitochondrial morphology. It is advisable to perform live-cell imaging whenever possible to confirm the staining pattern.
-
Alternative Stains: For long-term imaging, consider alternatives like BacMam-based reagents (e.g., CellLight® Mitochondria-RFP) which involve viral transduction to express a fluorescent protein in the mitochondria and are independent of membrane potential.
References
Safety Operating Guide
Proper Disposal of Mito Red: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to proper laboratory safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Mito Red, a fluorescent dye commonly used for mitochondrial staining. By following these guidelines, laboratories can ensure a safe working environment and maintain regulatory compliance.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. While some variants like MitoTracker Red CMXRos are not classified as hazardous substances, it is best practice to treat all laboratory chemicals with a degree of caution.[1]
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Gloves
-
Laboratory coat
Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Spill Response: In the event of a spill, absorb the material with an inert substance and collect it for proper disposal. Avoid allowing the chemical to enter drains or waterways.
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its formulation and any contaminants it may have been exposed to during the experimental process. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
For Unused or Expired this compound:
-
Review the SDS: The SDS contains specific information on the hazards and required disposal methods for the particular this compound product.
-
Non-Hazardous Waste: If the SDS confirms the product is not hazardous, it may be permissible to dispose of it in the regular laboratory waste stream. However, it is crucial to follow your institution's specific guidelines.
-
Hazardous Waste: If the product is deemed hazardous or if the SDS is unavailable, it must be treated as hazardous waste.[2]
-
Place the original container in a designated hazardous waste receptacle.
-
Ensure the container is clearly labeled with the chemical name ("this compound") and any associated hazard warnings.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
For Contaminated this compound Solutions and Materials:
Materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, as well as aqueous solutions containing the dye, should be disposed of as chemical waste.
-
Aqueous Waste:
-
Solid Waste:
-
Collect all contaminated solid materials (e.g., gloves, paper towels, pipette tips) in a designated solid hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" with a description of the contents.
-
-
Sharps:
-
Any sharps, such as needles or glass slides, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Data Presentation: this compound Variants and Properties
| Product Name | CAS Number | Hazard Classification | Disposal Considerations |
| MitoLite™ Red FX600 | N/A | Potential for harm with prolonged exposure.[3] | Dispose of in accordance with local regulations. Prevent entry into drains. |
| MitoTracker Red CMXRos | N/A | Not a hazardous substance or mixture. | Follow institutional guidelines for non-hazardous chemical waste. |
| This compound (Rhodamine-based) | N/A | Consult specific product SDS. | Assume hazardous unless SDS specifies otherwise. |
| Methyl Red | 493-52-7 | May cause skin and eye irritation. | Dispose of as hazardous chemical waste. |
Note: This table is for illustrative purposes. Always refer to the specific SDS for the product in use.
Experimental Protocol: General Staining with a this compound Dye
The following is a generalized protocol for staining mitochondria in cultured cells with a this compound dye.
-
Reagent Preparation: Prepare a stock solution of the this compound dye by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to the concentration recommended in the product literature.
-
Cell Preparation: Culture cells on a suitable substrate, such as glass coverslips or a multi-well plate, until they reach the desired confluency.
-
Staining:
-
Dilute the this compound stock solution in a pre-warmed cell culture medium to the final working concentration.
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the time specified in the product protocol.
-
-
Washing: After incubation, remove the staining solution and wash the cells several times with a fresh, pre-warmed culture medium or a balanced salt solution to remove any unbound dye.
-
Imaging: The stained cells can now be visualized using fluorescence microscopy with the appropriate filter set for the specific this compound variant.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
